Product packaging for Fmoc-1,6-diaminohexane(Cat. No.:)

Fmoc-1,6-diaminohexane

Cat. No.: B2372660
M. Wt: 338.4 g/mol
InChI Key: IRXOHINXQUNLTD-UHFFFAOYSA-N
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Description

Fmoc-1,6-diaminohexane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B2372660 Fmoc-1,6-diaminohexane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXOHINXQUNLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the exact mass of Fmoc-1,6-diaminohexane?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-1,6-diaminohexane

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This guide provides a detailed analysis of the mass and structural characteristics of this compound, a key building block in peptide synthesis and bioconjugation.

Quantitative Data Summary

The physicochemical properties of this compound are detailed below. The compound is commonly available as a free base and as a hydrochloride salt. The "Exact Mass" refers to the monoisotopic mass of the free base, calculated using the mass of the most abundant isotope of each element.

PropertyThis compound (Free Base)This compound (HCl Salt)
Molecular Formula C₂₁H₂₆N₂O₂C₂₁H₂₆N₂O₂ · HCl[1][2][3]
Average Molecular Weight 338.44 g/mol ~374.9 g/mol [1][2][3]
Exact (Monoisotopic) Mass 338.19943 DaNot Applicable

Methodology for Mass Determination

The exact mass of this compound (free base) is calculated from its molecular formula (C₂₁H₂₆N₂O₂) by summing the monoisotopic masses of its constituent atoms:

  • Carbon (C): 21 * 12.0000000 Da

  • Hydrogen (H): 26 * 1.0078250 Da

  • Nitrogen (N): 2 * 14.0030740 Da

  • Oxygen (O): 2 * 15.9949146 Da

This calculation yields a precise monoisotopic mass of 338.19943 Da . This value is critical for high-resolution mass spectrometry analysis, enabling unambiguous identification of the molecule.

Structural Representation

The logical structure of this compound consists of two primary components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 1,6-diaminohexane linker. The Fmoc group is attached to one of the amino groups of the hexane (B92381) linker, leaving the other amino group free for subsequent chemical reactions.

cluster_0 This compound Fmoc Fmoc Group (C₁₅H₁₁O₂) Linker 1,6-Diaminohexane Linker (C₆H₁₅N₂) Fmoc->Linker Amide Bond

References

A Technical Guide to the Synthesis and Purification of Fmoc-1,6-diaminohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). This compound is a valuable building block in peptide synthesis and drug development, serving as a linker or spacer to introduce an aminohexyl side chain.[1] The methodologies detailed below are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

The primary challenge in synthesizing mono-Fmoc-1,6-diaminohexane is the selective protection of one of the two primary amine groups of 1,6-diaminohexane. A common strategy to favor mono-substitution is to use a significant excess of the diamine relative to the Fmoc-donating reagent. This ensures that the Fmoc-reagent is more likely to react with an unprotected diamine molecule rather than the remaining free amine of an already mono-substituted molecule.

The reaction involves the nucleophilic attack of the amino group of 1,6-diaminohexane on the electrophilic carbonyl carbon of an N-(9-fluorenylmethoxycarbonyl) active ester, such as 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu).

Purification Strategies

Purification of the crude product is essential to remove unreacted starting materials, particularly the excess 1,6-diaminohexane, and any di-Fmoc-substituted by-product. The final product is often isolated as the hydrochloride salt to improve its stability and handling characteristics.[1][2] The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization : This is an effective method for purifying the final product if it is a solid. The choice of solvent is critical; a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for Fmoc-protected amino compounds include ethyl acetate (B1210297)/hexane (B92381) and dichloromethane/heptane (B126788).

  • Column Chromatography : Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the mono-Fmoc product from the di-Fmoc by-product and other impurities. The separation is based on the different polarities of the compounds. The non-polar di-Fmoc product will elute first, followed by the more polar mono-Fmoc product. The highly polar unreacted diamine will remain on the baseline.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound hydrochloride.

ParameterValueReference
Molecular Formula C₂₁H₂₆N₂O₂·HCl[1]
Molecular Weight 374.9 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point ~160 °C[1]
Purity (Typical) ≥98% (TLC), ≥99% (HPLC)[1][2]
Storage Temperature 2-8°C[2]

Experimental Protocols

This protocol is based on the slow addition of Fmoc-OSu to an excess of 1,6-diaminohexane.

Materials:

  • 1,6-Diaminohexane (H₂N(CH₂)₆NH₂)

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-diaminohexane (5.0 equivalents) in anhydrous DCM (10 mL per gram of diamine).

  • Add DIPEA (1.2 equivalents) to the solution and stir.

  • Dissolve Fmoc-OSu (1.0 equivalent) in anhydrous DCM (15 mL per gram of Fmoc-OSu).

  • Add the Fmoc-OSu solution dropwise to the stirring diamine solution over 1-2 hours at room temperature.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Hexane or Heptane

  • Ethyl Acetate (EtOAc)

Procedure:

  • Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system. Start with a low polarity mixture (e.g., 100% DCM or Hexane/EtOAc 9:1) and gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% MeOH in DCM).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure mono-Fmoc product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Materials:

  • Purified this compound (from chromatography)

  • Ethyl acetate (EtOAc)

  • Hexane or Heptane

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (2M solution)

Procedure:

  • Dissolve the purified product in a minimum amount of hot ethyl acetate.

  • Slowly add hexane or heptane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate crystal formation.[2]

  • Collect the crystals by vacuum filtration and wash with cold hexane.

  • To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.

Workflow and Process Visualization

The following diagrams illustrate the synthesis and purification workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Formulation Reactants 1,6-Diaminohexane (excess) + Fmoc-OSu in DCM/DIPEA Reaction Stir overnight at RT Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Wash Wash with NaHCO₃ and Brine Crude->Wash Transfer to Separatory Funnel Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Chroma Column Chromatography (Silica Gel, DCM/MeOH gradient) Dry->Chroma Load onto column Pure_Free_Base Pure this compound Chroma->Pure_Free_Base Salt Salt Formation (HCl in Ether) Pure_Free_Base->Salt Final This compound·HCl Salt->Final

Caption: Overall workflow for the synthesis and purification of this compound·HCl.

Purification_Logic cluster_chrom Column Chromatography Crude Crude Product (Mono-Fmoc, Di-Fmoc, Diamine) Elute1 Elute with low polarity solvent (e.g., Hexane/EtOAc) Crude->Elute1 DiFmoc Di-Fmoc Byproduct (Less Polar) Elute1->DiFmoc Elute2 Increase solvent polarity (e.g., DCM/MeOH) Elute1->Elute2 MonoFmoc Mono-Fmoc Product (Target) Elute2->MonoFmoc Diamine Diamine starting material (Highly Polar, stays on baseline) Elute2->Diamine

References

Technical Guide: Solubility of Fmoc-1,6-diaminohexane in DMF and NMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker commonly used in solid-phase peptide synthesis (SPPS) and the development of complex bioconjugates.[1] Its structure consists of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amine, a free amine (as a hydrochloride salt), and a six-carbon aliphatic spacer.[2] The solubility of this linker in appropriate solvents is critical for ensuring efficient and complete coupling reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are polar aprotic solvents widely used in SPPS for their excellent solvating properties for protected amino acids and resins.[3] This guide provides a technical overview of the solubility characteristics of this compound and presents a standardized protocol for its quantitative determination.

Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the properties of the solvent.

  • Solute (this compound hydrochloride):

    • Fmoc Group: Large, nonpolar, and aromatic, contributing to solubility in organic solvents.

    • Hexane (B92381) Chain: A flexible, nonpolar aliphatic chain.

    • Amine Hydrochloride: A polar, ionic group that enhances solubility in polar solvents. The presence of the hydrochloride salt form is particularly significant.

  • Solvents (DMF and NMP):

    • Both are highly polar, aprotic solvents capable of solvating a wide range of organic molecules and some salts. They are effective at dissolving protected amino acids and swelling the polymer supports used in SPPS.[3]

Expected Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in both DMF and NMP. The large organic structure (Fmoc group and hexane chain) favors dissolution in organic media, while the polar amine salt can be effectively solvated by these polar aprotic solvents. However, precise quantitative solubility can be influenced by factors such as temperature, water content of the solvent, and the exact purity of the solute. While specific quantitative data is not readily published, empirical determination is straightforward.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, the isothermal equilibrium method is commonly employed. This involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

3.1. Materials and Reagents

  • This compound hydrochloride (≥98% purity)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Scintillation vials or glass test tubes with screw caps

  • Magnetic stirrer and stir bars or a shaker/rotator

  • Temperature-controlled incubator or water bath

  • Analytical balance (± 0.1 mg)

  • Centrifuge capable of holding vials/tubes

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a vacuum oven for gravimetric analysis.

3.2. Methodology

  • Preparation: Set the incubator or water bath to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of this compound hydrochloride to a pre-weighed vial. An excess is necessary to ensure a saturated solution is formed.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent (DMF or NMP) into the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled environment on a shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature to allow undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Quantification:

    • Gravimetric Method: Carefully pipette a precise volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed, dry vial. Evaporate the solvent completely under a high vacuum at an elevated temperature. Once dry, weigh the vial containing the solute residue. The difference in weight corresponds to the mass of the dissolved compound.

    • HPLC Method: Prepare a series of calibration standards of known concentrations of the compound in the same solvent. Pipette a precise volume of the clear supernatant, dilute it to fall within the calibration range, and analyze it by HPLC. Determine the concentration from the calibration curve.

  • Calculation: Calculate the solubility using the data obtained.

    • Gravimetric: Solubility (g/L) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 1000

    • HPLC: Solubility (g/L) = Concentration from HPLC (g/L) * Dilution Factor

The entire process is illustrated in the workflow diagram below.

G start Start prepare_vials Add excess this compound to pre-weighed vials start->prepare_vials add_solvent Add known volume of DMF or NMP prepare_vials->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge quantify Quantify Solute in Supernatant centrifuge->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric Path 1 hplc HPLC Method: Dilute and analyze against standards quantify->hplc Path 2 calculate Calculate Solubility (g/L or mol/L) gravimetric->calculate hplc->calculate end_node End calculate->end_node

Workflow for Determining Solubility.

Data Presentation

The results from the experimental protocol should be recorded in a clear, tabular format to allow for easy comparison. Researchers should use this table to log their empirically determined values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)*MethodNotes
DMF25User DataUser DataGravimetric/HPLCe.g., Anhydrous solvent used
NMP25User DataUser DataGravimetric/HPLCe.g., Slight warming observed
DMF40User DataUser DataGravimetric/HPLC
NMP40User DataUser DataGravimetric/HPLC

*Molar solubility is calculated using the molecular weight of this compound hydrochloride (374.90 g/mol ).[4]

Conclusion

While this compound is theoretically well-suited for dissolution in DMF and NMP, precise quantitative solubility data is essential for optimizing reaction conditions, especially for automated synthesis platforms where reagent precipitation can cause system failure. The provided experimental workflow offers a robust and reliable method for researchers to determine these values in their own laboratory settings. Accurate solubility data is a cornerstone of reproducible and high-yield synthesis in peptide and bioconjugate chemistry.

References

Navigating the Spectroscopic Landscape of Fmoc-1,6-diaminohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). Due to the absence of experimentally acquired and published spectra, this document leverages high-quality predicted data to offer valuable insights for researchers working with this compound in peptide synthesis, drug development, and materials science. The guide also outlines a general experimental protocol for acquiring NMR spectra and visualizes the analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are summarized below. These values were calculated based on established algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Atom NumberChemical Shift (ppm)Multiplicity
H-9 (Fmoc)7.80d
H-4, H-5 (Fmoc)7.65d
H-1, H-8 (Fmoc)7.42t
H-2, H-7 (Fmoc)7.33t
H-1' (Hexane)3.15t
H-6' (Hexane)2.70t
H-2', H-5' (Hexane)1.50m
H-3', H-4' (Hexane)1.35m
NH (Carbamate)5.00t
NH₂ (Amine)1.20s (broad)

Solvent: CDCl₃. Predicted using NMRDB.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Atom NumberChemical Shift (ppm)
C=O (Fmoc)156.5
C-4a, C-4b (Fmoc)143.9
C-8a, C-9a (Fmoc)141.3
C-1, C-8 (Fmoc)127.7
C-2, C-7 (Fmoc)127.0
C-3, C-6 (Fmoc)125.0
C-4, C-5 (Fmoc)120.0
C-9 (Fmoc)47.3
C-1' (Hexane)41.0
C-6' (Hexane)40.5
C-2' (Hexane)30.0
C-5' (Hexane)29.5
C-3' (Hexane)26.5
C-4' (Hexane)26.0

Solvent: CDCl₃. Predicted using NMRDB.org.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of a compound like this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. However, modern spectrometers can often reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure optimal signal transmission.

  • Shimming: To achieve a homogeneous magnetic field across the sample volume, a process called shimming is performed. This minimizes peak broadening and distortion, leading to higher resolution spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the longitudinal magnetization to recover.

    • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

    • Spectral Width: A spectral width of around 200-220 ppm is standard for most organic compounds.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

  • Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune & Match Probe filter->tune shim Shim Magnetic Field tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks (1H NMR) reference->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Infrared Spectroscopy of Fmoc-1,6-diaminohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane). This bifunctional linker is a critical component in solid-phase peptide synthesis, drug delivery systems, and the development of novel biomaterials. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and monitoring of chemical transformations. This document outlines the characteristic vibrational frequencies, detailed experimental protocols for obtaining high-quality spectra, and logical workflows for analysis.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the carbamate (B1207046) linkage, the aliphatic hexane (B92381) chain, and the terminal primary amine. While a definitive spectrum for this specific compound is not publicly available, a comprehensive analysis of analogous Fmoc-protected amines and amino acids provides a reliable framework for interpreting its IR spectrum.

The expected characteristic infrared absorption peaks for this compound are summarized in the table below. These values are compiled from spectral data of structurally similar compounds and established vibrational frequency ranges for relevant functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amine (NH₂)N-H Symmetric & Asymmetric Stretching3500 - 3300MediumTwo distinct peaks are expected for the primary amine.
Carbamate (NH-C=O)N-H Stretching~3330MediumOften appears as a single, sharp peak.
Aromatic (Fluorenyl)C-H Stretching3100 - 3000MediumCharacteristic of sp² C-H bonds.
Aliphatic (Hexane)C-H Stretching2950 - 2850StrongIntense absorptions from the methylene (B1212753) groups of the hexane chain.
CarbamateC=O Stretching (Amide I)1700 - 1678StrongA very strong and characteristic absorption for the carbamate carbonyl.
Aromatic (Fluorenyl)C=C Stretching (in-ring)1600 - 1585 & 1500 - 1400MediumMultiple bands are expected due to the aromatic system.
Carbamate/AmineN-H Bending (Amide II)~1535MediumInvolves C-N-H bending.
Aliphatic (Hexane)C-H Bending (Scissoring)1470 - 1450Medium
CarbamateC-O Stretching~1230Medium
Aromatic (Fluorenyl)C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can sometimes indicate substitution patterns.

Note: The exact peak positions and intensities can be influenced by the sample state (solid or solution), intermolecular interactions such as hydrogen bonding, and the specific instrumentation used.

Experimental Protocols

Obtaining a high-quality infrared spectrum of solid this compound requires appropriate sample preparation. The following are detailed methodologies for common techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is often the simplest and most rapid method for acquiring an IR spectrum of a solid sample.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a transparent matrix.

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Holder: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect the infrared spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

  • Post-Analysis: Dispose of the KBr pellet. Thoroughly clean the mortar, pestle, and die set.

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile organic solvent.

  • Sample Dissolution: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Film Deposition: Place a drop of the resulting solution onto one face of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.

  • Sample Holder: Place the salt plate in the appropriate sample holder in the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum.

  • Cleaning: After the measurement, clean the salt plate by washing it with a suitable solvent and drying it thoroughly.

Visualized Workflows and Molecular Structure

To aid in the understanding of the experimental process and the molecular basis of the IR spectrum, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output Sample This compound (Solid Powder) Prep_ATR Place on ATR Crystal Sample->Prep_ATR Prep_KBr Grind with KBr & Press Pellet Sample->Prep_KBr Prep_Film Dissolve in Solvent & Evaporate on Salt Plate Sample->Prep_Film Spectrometer FTIR Spectrometer Prep_ATR->Spectrometer Prep_KBr->Spectrometer Prep_Film->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Spectrum IR Spectrum Process->Spectrum Analysis Peak Identification & Interpretation Spectrum->Analysis

Caption: Experimental workflow for obtaining an IR spectrum of this compound.

Molecular_Vibrations cluster_groups Key Functional Groups & Vibrations cluster_peaks Characteristic IR Peaks (cm⁻¹) Fmoc_Hex This compound NH2 Primary Amine (H₂N-) Fmoc_Hex->NH2 Carbamate Carbamate (-NH-C(=O)-O-) Fmoc_Hex->Carbamate Hexane Aliphatic Chain (-(CH₂)₆-) Fmoc_Hex->Hexane Fluorenyl Fluorenyl Group (Aromatic) Fmoc_Hex->Fluorenyl NH_stretch ~3400 (N-H Stretch) NH2->NH_stretch Carbamate->NH_stretch CO_stretch ~1690 (C=O Stretch) Carbamate->CO_stretch NH_bend ~1535 (N-H Bend) Carbamate->NH_bend CH_stretch 3100-2850 (C-H Stretch) Hexane->CH_stretch Fluorenyl->CH_stretch CC_stretch 1600-1400 (C=C Stretch) Fluorenyl->CC_stretch

Caption: Key functional groups in this compound and their corresponding IR vibrations.

Purity Analysis of Fmoc-1,6-diaminohexane by HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane) is a critical building block in solid-phase peptide synthesis (SPPS) and various bioconjugation applications. The purity of this reagent is paramount, as impurities can lead to the formation of deletion sequences, capped peptides, or other modified byproducts, significantly impacting the yield and purity of the final therapeutic or research-grade peptide. This technical guide provides a comprehensive overview of the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), including a detailed experimental protocol, discussion of potential impurities, and a workflow for quality control.

Understanding Potential Impurities

The synthesis of mono-Fmoc-1,6-diaminohexane typically involves the reaction of 1,6-diaminohexane with a slight molar excess of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). The desired product is the mono-substituted diamine. However, several process-related impurities can arise, including:

  • 1,6-Diaminohexane: Unreacted starting material. Its presence can lead to the formation of peptide dimers or other cross-linked species during synthesis.

  • Bis-Fmoc-1,6-diaminohexane: The product of di-substitution, where both amino groups of the diamine have reacted with the Fmoc-protecting group. This impurity acts as a chain terminator in peptide synthesis.

  • Fmoc-OH (9-Fluorenylmethanol): A byproduct of the hydrolysis of the Fmoc-Cl or Fmoc-OSu reagent.

  • Other related substances: Byproducts from the synthesis of the Fmoc-reagent itself or from side reactions during the protection of the diamine.

The ability to separate and quantify these potential impurities is the primary goal of the HPLC purity analysis.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This section details a robust method for the purity analysis of this compound using reverse-phase HPLC. The method is designed to provide excellent separation of the main component from its potential impurities.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC System with UV Detector
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Sample Diluent Acetonitrile/Water (1:1, v/v)
Autosampler Vials 2 mL glass vials with PTFE septa

Table 2: Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 3

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the Sample Diluent (Acetonitrile/Water, 1:1).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the Sample Diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Interpretation

The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A typical high-purity sample of this compound will show a major peak with a retention time of approximately 15-20 minutes under these conditions. Potential impurities will elute at different retention times. For example, the more polar 1,6-diaminohexane will have a much shorter retention time, while the more non-polar bis-Fmoc-1,6-diaminohexane will have a longer retention time.

Table 4: Expected Retention Times of this compound and Potential Impurities

CompoundExpected Retention Time (min)
1,6-DiaminohexaneEarly eluting (e.g., < 5 min)
Fmoc-OHIntermediate
This compound Main Peak (e.g., 15-20 min)
Bis-Fmoc-1,6-diaminohexaneLate eluting (e.g., > 20 min)

Note: The exact retention times can vary depending on the specific HPLC system, column batch, and mobile phase preparation.

Workflow and Visualization

The following diagrams illustrate the overall workflow for the purity analysis of this compound and the logical relationship of the components in the HPLC system.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate s2->s3 s4 Filter s3->s4 h1 Inject Sample s4->h1 Prepared Sample h2 Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC Purity Analysis of this compound.

HPLC_System_Components Solvent_A Mobile Phase A (0.1% TFA in Water) Pump Gradient Pump Solvent_A->Pump Solvent_B Mobile Phase B (0.1% TFA in ACN) Solvent_B->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste Data_System Data System Detector->Data_System

Caption: Logical Diagram of the HPLC System Components.

Conclusion

The purity of this compound is a critical quality attribute that directly influences the success of peptide synthesis and other bioconjugation applications. The reverse-phase HPLC method detailed in this guide provides a reliable and robust approach for the quantitative determination of purity and the identification of potential process-related impurities. By implementing a stringent quality control workflow, researchers and drug development professionals can ensure the integrity of their starting materials, leading to higher quality final products and more reproducible scientific outcomes.

Methodological & Application

Application Notes and Protocols for Fmoc-1,6-diaminohexane as a Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the final peptide's structure and function. The use of bifunctional linkers, such as N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-1,6-diaminohexane), offers a versatile strategy for introducing a primary amine at the C-terminus of a synthetic peptide. This terminal amine serves as a valuable handle for subsequent modifications, including the attachment of reporter molecules, cytotoxic drugs, or for the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the effective utilization of this compound as a linker in Fmoc-based SPPS.

C-terminal modification of peptides can significantly impact their biological properties, including stability, membrane permeability, and receptor binding affinity.[1][2] The introduction of a 1,6-diaminohexane linker creates a C-terminally extended peptide with a terminal primary amine, which can be crucial for enhancing therapeutic efficacy or for creating targeted drug delivery systems.[3][4] Peptide-drug conjugates (PDCs), for instance, often rely on linkers to connect a cytotoxic payload to a targeting peptide.[4][5] The diaminohexane moiety provides a flexible spacer that can influence the pharmacokinetic and pharmacodynamic properties of the conjugate.

Key Applications

The primary application of using this compound as a linker in SPPS is to generate peptides with a C-terminal primary amine. This functionality opens up a wide array of possibilities for post-synthetic modifications, including:

  • Conjugation of Payloads: The terminal amine is a nucleophile that can readily react with activated carboxylic acids, isocyanates, or other electrophilic groups on small molecules, cytotoxic agents, or imaging agents to form stable amide or urea (B33335) linkages.[4]

  • Attachment of Targeting Moieties: Targeting ligands, such as carbohydrates or other peptides, can be coupled to the C-terminal amine to enhance the specificity of the peptide for a particular cell type or tissue.

  • Formation of Branched or Cyclic Peptides: The terminal amine can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched peptides. It can also be used in intramolecular cyclization reactions.

  • Surface Immobilization: Peptides can be covalently attached to solid surfaces or nanoparticles through the C-terminal amine for various applications in diagnostics and biomaterials.

Experimental Protocols

The following protocols outline the key steps for utilizing this compound as a linker in manual or automated Fmoc SPPS.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

2-Chlorotrityl chloride resin is an ideal solid support for this application due to its high acid lability, which allows for the cleavage of the final peptide with the linker attached while keeping acid-sensitive side-chain protecting groups intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in DCM (10-15 mL) for 30 minutes in a shaking vessel.

  • Linker Solution Preparation: In a separate vial, dissolve this compound hydrochloride (1.5-2.0 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (4.0-5.0 equivalents) to neutralize the hydrochloride salt and to act as a base for the coupling reaction. Add DCM to the vial.

  • Coupling: Drain the DCM from the swollen resin and add the prepared linker solution. Shake the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted 2-chlorotrityl chloride groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) (10 mL) and shake for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of resin with a 20% piperidine (B6355638) in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of deprotection and coupling for the addition of the next Fmoc-protected amino acid.

Materials:

  • This compound-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DIPEA or 2,4,6-Collidine

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF (10-15 mL/g) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Shake for 5 minutes, drain, and then add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates the absence of free primary amines).[6] If the test is positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Data Presentation

The successful synthesis of peptides using the this compound linker can be evaluated at various stages. The following tables provide a template for summarizing key quantitative data.

Table 1: Resin Loading Efficiency

Resin TypeInitial Resin Loading (mmol/g)This compound EquivalentsFinal Linker Loading (mmol/g)Loading Efficiency (%)
2-Chlorotrityl Chloride1.21.50.8570.8
2-Chlorotrityl Chloride1.62.01.1068.8

Loading efficiency is calculated as (Final Linker Loading / Initial Resin Loading) x 100%.

Table 2: Representative Peptide Synthesis Yield and Purity

Peptide SequenceCoupling ReagentCrude Yield (mg)Purity by RP-HPLC (%)Final Yield after Purification (mg)
H-Gly-Phe-Leu-NH-(CH₂)₆-NH₂HBTU/DIPEA857555
H-Ala-Val-Gly-NH-(CH₂)₆-NH₂HATU/DIPEA928068

Crude yield is based on the initial loading of the this compound linker. Purity is determined by integration of the main peak in the RP-HPLC chromatogram of the crude product.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide with a C-terminal 1,6-diaminohexane linker, followed by conjugation to a drug molecule.

SPPS_Drug_Conjugation_Workflow start Start: 2-Chlorotrityl Chloride Resin loading 1. Loading: Couple this compound start->loading DIPEA, DCM spps_cycle 2. SPPS Cycles: - Fmoc Deprotection - Amino Acid Coupling loading->spps_cycle 20% Piperidine/DMF, Fmoc-AA, Coupling Reagent cleavage 3. Cleavage & Deprotection: TFA Cocktail spps_cycle->cleavage Repeat n times purification 4. Purification: RP-HPLC cleavage->purification Crude Peptide conjugation 5. Conjugation: Activate Drug & Couple to Peptide purification->conjugation Purified Peptide final_purification 6. Final Purification: RP-HPLC conjugation->final_purification Crude Conjugate end End: Purified Peptide-Drug Conjugate final_purification->end

SPPS workflow for peptide-drug conjugate synthesis.

Conclusion

The use of this compound as a linker in solid-phase peptide synthesis provides a robust and versatile method for introducing a primary amine at the C-terminus of a peptide. This functional handle is invaluable for a wide range of applications, particularly in the development of peptide-drug conjugates and other modified peptide therapeutics. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this strategy in their synthetic endeavors. Careful optimization of coupling and cleavage conditions, along with rigorous purification, will ensure the generation of high-quality, C-terminally modified peptides for advanced research and drug development.

References

Application Notes and Protocols for Coupling Fmoc-1,6-diaminohexane to Rink Amide Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rink Amide resin is a widely utilized solid support for the synthesis of peptide amides and other small molecules using Fmoc solid-phase synthesis.[1][2] Its key feature is an acid-labile linker that, upon cleavage, yields a C-terminal amide functionality.[1][3] The protocol outlined below details the procedure for coupling Fmoc-1,6-diaminohexane to Rink Amide resin. This process serves as an initial step for synthesizing molecules requiring a hexane (B92381) diamine linker, providing a spacer arm for various applications, including the attachment of tags, labels, or other functionalities.

The protocol follows the standard principles of Fmoc-based solid-phase synthesis, which involves the deprotection of the Fmoc group from the resin, followed by the coupling of the desired building block—in this case, this compound.[4] The single free amino group of this compound couples to the activated linker on the Rink Amide resin, while the Fmoc-protected amine remains intact for subsequent synthetic steps.

Data Presentation

The following table summarizes the quantitative data for the key steps in the protocol. The values are provided on a per-gram-of-resin basis and may be scaled as needed.

ParameterReagent/SolventVolume/Mass per gram of ResinPurpose
Resin Swelling N,N-Dimethylformamide (DMF)~10 mLTo swell the resin beads, allowing for efficient reagent penetration.[4]
Fmoc Deprotection 20% Piperidine (B6355638) in DMF~15 mLTo remove the Fmoc protecting group from the Rink Amide linker.[5]
Washing (Post-Deprotection) DMF3 x 10 mLTo remove residual piperidine and byproducts.[6]
Coupling: Building Block This compound1.5 - 2.5 equivalents (relative to resin loading)The molecule to be attached to the resin.
Coupling: Activating Agent HOBt (1-Hydroxybenzotriazole)1.5 - 2.5 equivalents (relative to resin loading)To form an active ester and suppress side reactions.[5]
Coupling: Coupling Reagent DIC (N,N'-Diisopropylcarbodiimide)1.5 - 2.5 equivalents (relative to resin loading)To activate the carboxylic acid for amide bond formation.[5]
Coupling: Solvent DMFMinimum amount to dissolve reagentsTo serve as the reaction solvent.
Washing (Post-Coupling) DMF3 x 10 mLTo remove unreacted reagents and byproducts.[6]
Washing (Final) Dichloromethane (DCM)3 x 10 mLTo prepare the resin for drying or the next synthetic step.[6]
Optional Capping: Reagent 1 Acetic Anhydride (B1165640)1 equivalent (relative to unreacted sites)To cap any unreacted amino groups on the resin.[5]
Optional Capping: Reagent 2 Pyridine (B92270)1 equivalent (relative to unreacted sites)To catalyze the capping reaction.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for coupling this compound to Rink Amide resin.

Materials:

  • Rink Amide Resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

  • Shaker or rocker

Protocol:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a solid-phase synthesis reaction vessel.

    • Add approximately 10 mL of DMF per gram of resin.[4]

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Fmoc Deprotection of the Resin:

    • After swelling, drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin (approximately 15 mL per gram of resin).[5]

    • Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the Rink Amide linker.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual piperidine.[6]

  • Preparation of the Coupling Solution:

    • In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound (relative to the resin's substitution level) in a minimal amount of DMF.

    • Add an equimolar amount (1.5 to 2.5 equivalents) of HOBt to the this compound solution and stir until dissolved.[5]

    • Add an equimolar amount (1.5 to 2.5 equivalents) of DIC to the mixture.[5]

    • Allow the solution to pre-activate for 10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the deprotected and washed resin.

    • Agitate the mixture at room temperature for 2 to 4 hours.

    • To monitor the reaction progress, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative test indicates a complete reaction.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin with DMF (3 x 10 mL per gram of resin) to remove any unreacted reagents and byproducts.[6]

    • Perform a final wash with DCM (3 x 10 mL per gram of resin) to remove the DMF.[6]

  • Optional Capping of Unreacted Sites:

    • If the Kaiser test indicates the presence of unreacted amino groups, a capping step can be performed.

    • Prepare a capping solution of acetic anhydride and pyridine (1 equivalent of each relative to the initial resin loading) in DMF.

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin as described in step 5.

  • Drying:

    • After the final wash, dry the resin under vacuum to a constant weight. The resin is now functionalized with this compound and ready for the next synthetic step.

Mandatory Visualization

Coupling_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple with Activated This compound (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Capping Optional Capping (Acetic Anhydride/Pyridine) KaiserTest->Capping Positive FinalResin This compound -Rink Amide Resin KaiserTest->FinalResin Negative Wash3 Wash (DMF, DCM) Capping->Wash3 Wash3->FinalResin

Caption: Workflow for coupling this compound to Rink Amide resin.

References

Application Notes and Protocols for Bioconjugation of Peptides to Proteins using Fmoc-1,6-diaminohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of peptides to proteins is a powerful strategy in drug development, diagnostics, and proteomics research. This technique enables the combination of the specific targeting or therapeutic properties of a peptide with the stability, solubility, and extended half-life of a larger protein. Fmoc-1,6-diaminohexane serves as a versatile, flexible, and hydrophilic spacer arm that can be incorporated into a synthetic peptide, providing a primary amine handle for subsequent conjugation to a protein.

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of a peptide, functionalized with a 1,6-diaminohexane linker, to a target protein. The process involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide with a C-terminal 1,6-diaminohexane linker, where one amine is protected by a base-labile Fmoc group.

  • Protein Activation: Chemical activation of the target protein's carboxyl groups to make them reactive towards the primary amine of the peptide's linker.

  • Peptide-Protein Conjugation and Purification: Covalent linkage of the amine-functionalized peptide to the activated protein, followed by purification and characterization of the resulting conjugate.

Data Presentation

The efficiency of peptide-protein conjugation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide illustrative data for a typical conjugation experiment.

Table 1: Reactant Concentrations and Ratios for Protein Activation and Conjugation

ComponentStock ConcentrationFinal Concentration/Ratio (relative to Protein)
Target Protein10 mg/mL1x
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)100 mg/mL in MES Buffer10x
Sulfo-NHS (N-hydroxysulfosuccinimide)100 mg/mL in MES Buffer25x
Amine-Functionalized Peptide5 mg/mL in PBS20x

Table 2: Characterization of a Peptide-Protein Conjugate

Analysis MethodParameter MeasuredResult
SDS-PAGEApparent Molecular WeightShift in protein band corresponding to the mass of conjugated peptides
MALDI-TOF Mass SpectrometryMolecular Weight of ConjugateIncrease in mass of the protein peak, confirming peptide attachment
Size Exclusion Chromatography (SEC)Purity and AggregationSingle major peak indicating a homogenous conjugate with minimal aggregation
UV-Vis SpectroscopyConjugation Efficiency (if peptide has a chromophore)Calculation of peptide-to-protein ratio

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a C-terminally Diaminohexane-Linked Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal 1,6-diaminohexane linker using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound hydrochloride (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add fresh 20% piperidine in DMF. Agitate for another 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps for amino acid activation, coupling, and Fmoc deprotection for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Activation of Target Protein with EDC/Sulfo-NHS

This protocol describes the activation of carboxyl groups on the target protein.

Materials:

  • Target Protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC

  • Sulfo-NHS

  • Desalting column (e.g., Sephadex G-25)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, weigh EDC and Sulfo-NHS.

  • Activation Reaction:

    • Add EDC (10-fold molar excess over the protein) and Sulfo-NHS (25-fold molar excess over the protein) to the protein solution.

    • Gently mix and incubate at room temperature for 15-30 minutes.

  • Removal of Excess Reagents:

    • Immediately after activation, apply the reaction mixture to a desalting column pre-equilibrated with Coupling Buffer.

    • Collect the protein-containing fractions. The activated protein is now ready for conjugation.

Protocol 3: Conjugation of Amine-Peptide to Activated Protein

This protocol details the conjugation of the amine-functionalized peptide to the activated protein.

Materials:

  • Activated Target Protein (from Protocol 2)

  • Amine-Functionalized Peptide (from Protocol 1)

  • Coupling Buffer (PBS, pH 7.2-7.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Conjugation Reaction:

    • Immediately add the amine-functionalized peptide to the activated protein solution. A 20-fold molar excess of peptide is a good starting point.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove unreacted peptide and byproducts by dialysis against PBS or by size-exclusion chromatography (SEC).

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight of the protein.

    • Mass Spectrometry: Determine the molecular weight of the conjugate using MALDI-TOF MS to confirm the number of conjugated peptides.

    • HPLC Analysis: Use analytical SEC-HPLC to assess the purity and aggregation state of the final conjugate.

Visualizations

experimental_workflow peptide_synthesis Peptide Synthesis (SPPS) with this compound peptide_purification Peptide Purification (RP-HPLC) peptide_synthesis->peptide_purification peptide_characterization Peptide Characterization (Mass Spectrometry) peptide_purification->peptide_characterization conjugation Peptide-Protein Conjugation peptide_characterization->conjugation protein_prep Protein Preparation in Activation Buffer protein_activation Protein Activation (EDC/Sulfo-NHS) protein_prep->protein_activation desalting Removal of Excess Activation Reagents protein_activation->desalting desalting->conjugation quenching Quenching Reaction conjugation->quenching conjugate_purification Conjugate Purification (Dialysis/SEC) quenching->conjugate_purification conjugate_characterization Conjugate Characterization (SDS-PAGE, MS, HPLC) conjugate_purification->conjugate_characterization final_product Final Peptide-Protein Conjugate conjugate_characterization->final_product

Caption: Overall experimental workflow for peptide-protein conjugation.

signaling_pathway_analogy protein Protein (with -COOH groups) activated_protein Activated Protein (NHS-ester) protein->activated_protein Activation edc_nhs EDC / Sulfo-NHS edc_nhs->activated_protein conjugate Peptide-Protein Conjugate (Amide Bond) activated_protein->conjugate Conjugation peptide_linker Peptide-Linker (with -NH2 group) peptide_linker->conjugate

Caption: Chemical activation and conjugation pathway.

Application Notes and Protocols: Fmoc-1,6-diaminohexane in the Preparation of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide stapling is a powerful strategy in medicinal chemistry and chemical biology to constrain a peptide's conformation, typically into an α-helix. This structural reinforcement can lead to significantly improved therapeutic properties, including increased target affinity, enhanced proteolytic resistance, and improved cell permeability compared to their linear counterparts. Various chemistries have been developed to introduce these covalent braces.

While all-hydrocarbon staples formed via ring-closing metathesis are common, another important class involves the formation of lactam bridges. This application note focuses on the use of diaminoalkane linkers, such as 1,6-diaminohexane, to staple peptides by forming stable amide (lactam) bonds between the side chains of two acidic amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu). The use of a mono-protected derivative like N-Fmoc-1,6-diaminohexane facilitates a controlled, stepwise synthesis for creating these bridges, ensuring high purity and yield of the desired stapled peptide. This method is a type of "two-component" stapling, where an external linker is used to connect two residues within the peptide chain.[1][2]

Principle of Diaminoalkane-Mediated Lactam Stapling

The fundamental principle involves the synthesis of a linear peptide containing two acidic residues (e.g., Glu) at appropriate positions for stapling (commonly i and i+4 or i+7). The carboxylic acid side chains of these residues are protected with groups that can be removed orthogonally to the N-terminal Fmoc group and the resin linker. Once the linear peptide is assembled on a solid support, these side chains are selectively deprotected. A diaminoalkane linker is then used to bridge the two newly exposed carboxyl groups, forming two stable amide bonds and creating the macrocycle. A stepwise approach, where the linker is first attached to one residue before cyclizing with the second, is often preferred as it can lead to higher purity and fewer side products compared to a direct one-pot bis-lactamization.[1]

Advantages of Lactam Staples with Diaminoalkane Linkers

  • Synthetic Accessibility : Utilizes readily available proteogenic amino acids (Asp, Glu) and commercial linkers.

  • Stability : The resulting amide bonds are highly stable to biological degradation.

  • Tunability : The length of the diaminoalkane linker can be varied (e.g., 1,4-diaminobutane, 1,6-diaminohexane, 1,8-diaminooctane) to optimize the geometry and length of the staple for maximal helicity and target binding.

  • Polarity : Compared to all-hydrocarbon staples, lactam staples can introduce more polar character, which may be beneficial for solubility and pharmacokinetic properties.

Data Presentation: Performance of Stapled Peptides

Stapling a peptide can dramatically enhance its structural and biological properties. The tables below summarize representative data comparing linear peptides to their stapled analogues.

Table 1: Comparison of α-Helicity and Proteolytic Stability

Peptide IDStaple TypeLinker/Residuesα-Helicity (%)Proteolytic Half-Life (t½)Reference
B1-Leu (Linear)NoneN/A23.5%< 5 min[3]
B1-L-1 (Stapled)All-HydrocarbonS5/S5 (i, i+4)47.2%> 60 min[3]
p53-LinearNoneN/ALow< 1 h[4]
p53-LactamLactamGlu/Lys (i, i+4)High> 6 h[4]
aAxWt (Linear)NoneN/A~15%Not Reported[5]
P5 (Stapled)Suzuki-MiyauraBromo-Trp/Boro-Orn (i, i+4)~35%Increased vs. Linear[5]

Data is compiled from multiple sources to illustrate general trends.

Table 2: Comparison of Target Binding Affinity

Peptide SystemStaple TypeTarget ProteinKD (Linear)KD (Stapled)Fold ImprovementReference
p53-derivedLactamhDM2~1.5 µM~0.3 µM~5x[4]
Axin-derivedSuzuki-Miyauraβ-catenin15.1 µM3.1 µM~5x[5]
NF-Y binderAll-HydrocarbonNF-YB/C4.1 µM0.35 µM~12x[6]

KD (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding.

Experimental Workflow & Protocols

The synthesis of a lactam-stapled peptide using a diaminoalkane linker is a multi-step process. The workflow diagram below illustrates the key stages of the on-resin synthesis.

G cluster_SPPS 1. Linear Peptide Synthesis cluster_deprotection 2. Orthogonal Deprotection cluster_stapling 3. Stepwise Stapling cluster_final 4. Cleavage and Purification start Start with Rink Amide Resin spps Standard Fmoc-SPPS (Incorporate Fmoc-Glu(OAll)-OH at positions i and i+7) start->spps end_spps N-terminally capped linear peptide on resin spps->end_spps deprotect Selective removal of Allyl (OAll) groups (e.g., Pd(PPh3)4, PhSiH3) end_spps->deprotect deprotect_result Resin-bound peptide with free Glu side chains deprotect->deprotect_result couple1 Couple mono-Boc-1,6-diaminohexane to Glu(i) side chain deprotect_result->couple1 deprotect_boc Remove Boc group (TFA treatment) couple1->deprotect_boc cyclize On-resin intramolecular cyclization (coupling of free amine to Glu(i+7)) deprotect_boc->cyclize stapled_resin Stapled peptide on resin cyclize->stapled_resin cleave Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) stapled_resin->cleave purify Purify by RP-HPLC cleave->purify analyze Characterize by MS and CD purify->analyze end_product Pure Stapled Peptide analyze->end_product G cluster_normal Normal Cell Regulation cluster_stapled Intervention with Stapled Peptide p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binding proteasome Proteasomal Degradation p53_n->proteasome ub Ubiquitination mdm2_n->ub ub->p53_n tags p53 apoptosis_n Apoptosis (Suppressed) proteasome->apoptosis_n leads to stapled_peptide Stapled Peptide (p53 Mimic) mdm2_s MDM2 stapled_peptide->mdm2_s High-Affinity Binding p53_s Active p53 mdm2_s->p53_s Inhibition Blocked apoptosis_s Apoptosis (Activated) p53_s->apoptosis_s activates stress Oncogenic Stress stress->p53_n stress->p53_s

References

Application Notes and Protocols for Surface Functionalization with Fmoc-1,6-diaminohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with well-defined chemical moieties is a cornerstone of modern materials science, enabling advancements in biosensors, drug delivery systems, and cell culture technologies. Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker that facilitates the covalent attachment of biomolecules and other ligands to a variety of substrates.[1] This molecule possesses a terminal primary amine for surface immobilization and a second primary amine protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonal protecting group strategy allows for a multi-step functionalization process: initial attachment of the linker to the surface, followed by the removal of the Fmoc group to expose a new primary amine for subsequent conjugation of a target molecule.

These application notes provide a comprehensive guide to the functionalization of carboxylated surfaces with this compound, including detailed experimental protocols, expected quantitative data, and troubleshooting guidelines.

Principle of Surface Functionalization

The overall workflow for functionalizing a carboxylated surface with this compound involves three key stages:

  • Surface Activation: The carboxyl groups on the substrate are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Linker Immobilization: The free primary amine of this compound reacts with the NHS ester on the surface, forming a stable amide bond.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to expose the terminal primary amine for further functionalization.

This process is illustrated in the experimental workflow diagram below.

G cluster_0 Experimental Workflow A Carboxylated Surface (Substrate-COOH) B Surface Activation (EDC/NHS) A->B C Activated Surface (Substrate-CO-NHS) B->C D Linker Immobilization (this compound) C->D E Fmoc-Protected Surface (Substrate-CO-NH-(CH2)6-NH-Fmoc) D->E F Fmoc Deprotection (Piperidine) E->F G Amine-Terminated Surface (Substrate-CO-NH-(CH2)6-NH2) F->G H Further Conjugation (e.g., Peptides, Drugs) G->H

Figure 1. Experimental workflow for surface functionalization.

Experimental Protocols

Materials and Reagents
  • Carboxylated substrate (e.g., COOH-terminated self-assembled monolayer on gold or silicon, carboxylated polymer films)

  • This compound hydrochloride (Purity ≥ 98%)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Anhydrous Ethanol (B145695)

  • Ultrapure water

  • Nitrogen gas

Protocol 1: Immobilization of this compound
  • Surface Preparation:

    • Clean the carboxylated substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with ultrapure water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Surface Activation:

    • Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Mix equal volumes of the EDC and NHS solutions.

    • Immediately immerse the prepared substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Linker Coupling:

    • Prepare a 10 mM solution of this compound hydrochloride in Coupling Buffer. Adjust the pH to ~7.4 if necessary.

    • After activation, rinse the substrate thoroughly with ultrapure water and then with Coupling Buffer.

    • Immerse the activated substrate in the this compound solution and incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Washing:

    • Remove the substrate from the linker solution and wash extensively with Coupling Buffer, followed by PBST, and finally with ultrapure water to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Protocol 2: Fmoc Deprotection
  • Deprotection Reaction:

    • Immerse the Fmoc-functionalized substrate in the 20% piperidine/DMF solution.

    • Incubate for 20-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the deprotection solution and wash thoroughly with DMF (3 x 5 minutes).

    • Wash with anhydrous ethanol (3 x 5 minutes) to remove residual DMF and piperidine.

    • Finally, rinse with ultrapure water and dry under a stream of nitrogen gas.

The resulting amine-terminated surface is now ready for the conjugation of carboxyl-containing molecules using standard EDC/NHS chemistry or other amine-reactive coupling strategies.

Characterization and Quantitative Data

The success of each functionalization step should be monitored using appropriate surface characterization techniques. Below are tables summarizing expected quantitative data based on literature values for similar systems.

Water Contact Angle Measurements

Water contact angle goniometry is a sensitive technique to probe changes in surface hydrophobicity/hydrophilicity at each modification step.

Surface Modification StepExpected Water Contact Angle (°)Surface Property
Initial Carboxylated Surface20 - 40Hydrophilic
After this compound Immobilization60 - 80More Hydrophobic
After Fmoc Deprotection30 - 50Hydrophilic

Note: These are illustrative values. Actual contact angles will vary depending on the substrate and the density of functional groups.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition of the surface, confirming the presence of expected chemical species.

Surface Modification StepExpected Atomic Concentration (%)
C 1s
Initial Carboxylated Surface~60-70
After this compound ImmobilizationIncrease
After Fmoc DeprotectionDecrease

Note: The presence of nitrogen (N 1s) is a key indicator of successful linker immobilization. The decrease in the C 1s signal after deprotection corresponds to the removal of the carbon-rich Fmoc group.[4][5]

Quantification of Surface Amine Groups

The density of the newly exposed amine groups after Fmoc deprotection can be quantified using colorimetric assays.

MethodPrincipleTypical Surface Density (pmol/mm²)
Orange II Assay The anionic dye Orange II binds electrostatically to protonated primary amines at low pH.5 - 200
Ninhydrin Assay Ninhydrin reacts with primary amines to produce a deep blue or purple colored compound (Ruhemann's purple).10 - 150

Note: The surface density is highly dependent on the initial density of carboxyl groups and the efficiency of the coupling reactions.

Signaling Pathways and Logical Relationships

The chemical transformations underlying the surface functionalization process can be visualized as follows:

G cluster_activation Activation Step cluster_coupling Coupling & Deprotection COOH Surface-COOH Intermediate O-acylisourea (unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Coupled Surface-CO-NH-R-NH-Fmoc NHS_Ester->Coupled Reaction with Linker Linker Fmoc-NH-R-NH2 Linker->Coupled Deprotected Surface-CO-NH-R-NH2 Coupled->Deprotected + Piperidine Piperidine Piperidine->Deprotected

Figure 2. Chemical reaction pathway for surface functionalization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Immobilization Efficiency Inactive EDC/NHS reagents.Use fresh, anhydrous EDC and NHS solutions.
Inefficient surface activation.Ensure the pH of the Activation Buffer is optimal (pH 4.5-6.0).
Low concentration of the linker solution.Increase the concentration of the this compound solution.
Incomplete Fmoc Deprotection Insufficient reaction time or piperidine concentration.Increase the incubation time or use a freshly prepared deprotection solution.
Steric hindrance on the surface.Consider using a longer spacer arm linker.
High Non-specific Binding Inadequate washing steps.Increase the number and duration of washing steps, and include a surfactant like Tween-20.
Unreacted active esters on the surface.Ensure complete quenching of unreacted NHS esters by including a blocking step (e.g., with ethanolamine) after linker immobilization if necessary.

References

Step-by-Step Guide for Fmoc Deprotection of a Diaminohexane Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from a mono-protected diaminohexane linker in a solution-phase reaction. The protocols outlined below are intended for use by professionals in research and drug development settings.

Introduction

The Fmoc protecting group is widely utilized in organic synthesis, particularly in peptide and linker chemistry, to temporarily block a primary or secondary amine. Its removal, or deprotection, is a critical step in multi-step synthetic pathways. This guide focuses on the solution-phase deprotection of a mono-Fmoc protected 1,6-diaminohexane, a common linker used in the development of bioconjugates and other targeted therapeutics. The procedure involves the use of a basic reagent to induce the elimination of the Fmoc group, yielding the free amine ready for subsequent conjugation or modification.

Reaction Principle

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine such as piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the diaminohexane linker as a carbamate (B1207046) intermediate, which subsequently decarboxylates. The deprotection agent also acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct that can be removed during the work-up and purification process.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the solution-phase Fmoc deprotection of a diaminohexane linker.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Mono-Fmoc-1,6-diaminohexaneSynthesis GradeCommercially AvailableStarting material.
PiperidineAnhydrousSigma-Aldrich, et al.Deprotection reagent.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, et al.Reaction solvent.
Diethyl etherAnhydrousFisher Scientific, et al.For precipitation/washing.
Dichloromethane (B109758) (DCM)ACS GradeFisher Scientific, et al.For extraction.
1 M Hydrochloric acid (HCl)AqueousStandard Lab SupplyFor aqueous extraction.
Saturated sodium bicarbonate solutionAqueousStandard Lab SupplyFor aqueous extraction.
Brine (saturated NaCl solution)AqueousStandard Lab SupplyFor aqueous extraction.
Anhydrous sodium sulfate (B86663) (Na2SO4)ACS GradeStandard Lab SupplyFor drying organic phase.
Thin Layer Chromatography (TLC) platesSilica (B1680970) gel 60 F254MilliporeSigma, et al.For reaction monitoring.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Glassware for filtration (e.g., Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Deprotection Protocol

Reaction Setup:

  • Dissolve Starting Material: In a clean, dry round-bottom flask, dissolve mono-Fmoc-1,6-diaminohexane (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). The concentration should be approximately 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Add Deprotection Reagent: To the stirred solution, add piperidine (20% v/v of the total DMF volume). This is typically a large excess. The addition should be done at room temperature.

Reaction Execution and Monitoring:

  • Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor Progress: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 10% methanol (B129727) in dichloromethane with 1% triethylamine). The disappearance of the starting material spot (UV active) and the appearance of the product spot (ninhydrin-active, UV inactive) at a lower Rf value indicates the completion of the reaction.

Work-up and Purification:

  • Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator. It is advisable to use a high-vacuum pump to ensure complete removal.

  • Initial Purification (Precipitation): To the resulting residue, add cold anhydrous diethyl ether and triturate (swirl or stir vigorously) to precipitate the dibenzofulvene-piperidine adduct and potentially the product.[1]

  • Filtration: Filter the solid and wash with cold diethyl ether. The desired deprotected diaminohexane may be in the solid or the filtrate depending on its salt form and solubility. It is recommended to analyze both.

  • Aqueous Extraction (Alternative to Precipitation):

    • Dissolve the residue after solvent removal in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove any remaining piperidine), saturated sodium bicarbonate solution (to neutralize), and brine.[2] Caution: The deprotected diamine product is basic and may partition into the acidic aqueous layer. If the product is water-soluble, this method may lead to product loss.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification (Distillation): For a volatile product like 1,6-diaminohexane, fractional distillation under high vacuum can be an effective final purification step to separate it from non-volatile impurities.[3] The boiling point of 1,6-diaminohexane is approximately 204-205°C at atmospheric pressure, so a high vacuum is necessary to distill it at a lower, non-destructive temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solution-phase Fmoc deprotection of a diaminohexane linker. Please note that the yield is highly dependent on the efficiency of the work-up and purification steps.

ParameterValue/Condition
Reactants
Mono-Fmoc-1,6-diaminohexane1 equivalent
Piperidine20% (v/v) in DMF
Reaction Conditions
SolventAnhydrous DMF
Concentration0.1 - 0.2 M
TemperatureRoom Temperature (approx. 20-25°C)
Reaction Time1 - 2 hours[1]
AtmosphereInert (Nitrogen or Argon)
Expected Outcome
Theoretical YieldDependent on starting material mass
Expected Purity (after purification)>95%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve mono-Fmoc-diaminohexane in anhydrous DMF inert Establish Inert Atmosphere (N2/Ar) dissolve->inert add_piperidine Add 20% Piperidine in DMF inert->add_piperidine stir Stir at Room Temperature (1-2 hours) add_piperidine->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent (Rotary Evaporation) monitor->remove_solvent Reaction Complete precipitate Precipitate/Extract (Ether/Aqueous Wash) remove_solvent->precipitate purify Purify by Distillation precipitate->purify final_product final_product purify->final_product Deprotected Diaminohexane

Caption: Experimental workflow for solution-phase Fmoc deprotection.

Chemical Reaction Mechanism

G cluster_mechanism Fmoc Deprotection Mechanism Fmoc-NHR Fmoc-Protected Amine Proton_Abstraction Proton Abstraction Fmoc-NHR->Proton_Abstraction + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Carbamate Unstable Carbamate Elimination->Carbamate Decarboxylation Decarboxylation Carbamate->Decarboxylation Free_Amine Free Amine (H2N-R) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of base-catalyzed Fmoc deprotection.

References

Application Notes and Protocols for the Use of Fmoc-1,6-diaminohexane in Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker molecule widely utilized in peptide synthesis, bioconjugation, and importantly, in the development of diagnostic assays.[1] Its structure comprises a six-carbon aliphatic chain (diaminohexane), which acts as a spacer, with one amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the other typically protonated as a hydrochloride salt. The Fmoc protecting group is base-labile, allowing for selective deprotection and subsequent conjugation, making it a versatile tool for covalently linking biomolecules to solid surfaces or to each other.[1]

In diagnostic assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs) and biosensors, the proper orientation and presentation of capture molecules (e.g., antibodies, antigens, or peptides) are critical for sensitivity and specificity. This compound serves as a spacer to distance the immobilized biomolecule from the surface, thereby reducing steric hindrance and improving its accessibility for binding to the target analyte.[] The length of this spacer is a crucial parameter, with studies indicating that an optimal spacer length can significantly enhance assay performance.

Key Applications in Diagnostic Assay Development

  • Immobilization of Antibodies and Antigens: this compound can be used to covalently attach antibodies or antigens to solid supports like microtiter plates, magnetic beads, or biosensor surfaces. This oriented immobilization can lead to a higher antigen-binding capacity compared to random adsorption.

  • Hapten-Carrier Conjugation: In the development of immunoassays for small molecules (haptens), a linker is required to conjugate the hapten to a carrier protein to make it immunogenic. The diaminohexane spacer can effectively present the hapten to the immune system.

  • Peptide-Based Biosensors: In peptide-based diagnostic platforms, this linker can be incorporated during solid-phase peptide synthesis (SPPS) to tether the peptide to a surface, enhancing its interaction with the target molecule.[3]

  • Improving Assay Sensitivity and Specificity: The use of a spacer like 1,6-diaminohexane can lead to improved assay sensitivity by increasing the binding efficiency of the capture molecule.[] It can also reduce non-specific binding, thereby enhancing the specificity of the assay.

Data Presentation

The optimal length of the spacer arm is critical for the performance of an immunoassay. The following table summarizes findings on the influence of spacer arm length on antibody response and immunoassay performance.

Spacer Arm Length (Number of Carbon Atoms)Spacer Arm Length (Å)Antibody Titer and AffinityImmunoassay PerformanceReference
2-41.5-3.9LowSuboptimal[1]
6-8 6.3-8.8 High Optimal [1]
10-1211.3-13.9LowSuboptimal[1]

Table 1: Influence of Spacer Arm Length on Immunoassay Performance. The data indicates that a spacer arm length corresponding to 6-8 carbon atoms, such as that provided by 1,6-diaminohexane, is ideal for inducing a strong antibody response and achieving optimal detection performance in immunoassays.[1]

Experimental Protocols

Protocol 1: Immobilization of an Antibody onto an Amine-Reactive Surface using this compound

This protocol describes the steps for covalently attaching an antibody to a surface (e.g., a microtiter plate or biosensor chip) that has been pre-activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters).

Materials:

  • This compound hydrochloride

  • Amine-reactive microtiter plate (e.g., NHS-ester coated)

  • Antibody to be immobilized

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • Surface Preparation:

    • Wash the amine-reactive microtiter plate wells three times with 200 µL of ice-cold, anhydrous DMF.

  • Linker Attachment:

    • Dissolve this compound hydrochloride in anhydrous DMF to a final concentration of 10 mM.

    • Add 100 µL of the linker solution to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the wells three times with 200 µL of DMF.

  • Fmoc Deprotection:

    • Add 100 µL of Deprotection Solution (20% piperidine in DMF) to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells three times with 200 µL of DMF, followed by three washes with 200 µL of PBS. The surface is now functionalized with free amino groups from the 1,6-diaminohexane linker.

  • Antibody Conjugation (via Carbodiimide Chemistry):

    • Prepare a 1 mg/mL solution of the antibody in Activation Buffer.

    • Activate the carboxyl groups on the antibody by adding EDC and NHS to the antibody solution to final concentrations of 10 mM and 25 mM, respectively.

    • Incubate for 15 minutes at room temperature.

    • Immediately add 100 µL of the activated antibody solution to each well of the amine-functionalized plate.

    • Incubate overnight at 4°C with gentle shaking.

  • Quenching and Blocking:

    • Remove the antibody solution.

    • Add 200 µL of Quenching Buffer to each well and incubate for 1 hour at room temperature to block any remaining reactive sites.

    • Wash the wells three times with 200 µL of PBST.

  • Storage:

    • The antibody-coated plate can be stored at 4°C in PBS containing a preservative (e.g., 0.02% sodium azide) until use.

Protocol 2: Sandwich ELISA using an Antibody-Coated Plate with a 1,6-Diaminohexane Linker

This protocol outlines a standard sandwich ELISA procedure using the plate prepared in Protocol 1.

Materials:

  • Antibody-coated microtiter plate (from Protocol 1)

  • Antigen standard and samples

  • Detection antibody (biotinylated)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)

  • Wash Buffer (PBST)

Procedure:

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the antigen standard in Assay Diluent.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells four times with 300 µL of Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in Assay Diluent to its optimal concentration.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells four times with 300 µL of Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the wells four times with 300 µL of Wash Buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the antigen standards.

    • Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow start Start: Amine-Reactive Surface linker_attachment Linker Attachment: Add this compound start->linker_attachment deprotection Fmoc Deprotection: 20% Piperidine in DMF linker_attachment->deprotection amine_surface Amine-Functionalized Surface deprotection->amine_surface conjugation Antibody Conjugation amine_surface->conjugation antibody_activation Antibody Activation: EDC/NHS antibody_activation->conjugation blocking Blocking: Quenching Buffer conjugation->blocking final_plate Final Product: Antibody-Coated Plate blocking->final_plate

Caption: Workflow for Antibody Immobilization using this compound.

sandwich_elisa_workflow start_plate Start: Antibody-Coated Plate add_sample Add Sample/Standard (Contains Antigen) start_plate->add_sample wash1 Wash add_sample->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp wash3 Wash add_streptavidin_hrp->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance

Caption: Workflow for a Sandwich ELISA Protocol.

References

Application Notes and Protocols for Fmoc-1,6-diaminohexane in Functionalized Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane is a versatile bifunctional linker used in the synthesis of functionalized polymers for various biomedical applications, including drug and gene delivery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its incorporation into polymer chains using standard solid-phase peptide synthesis (SPPS) techniques, while the hexane-diamine backbone provides a flexible spacer and a primary amine for further functionalization or interaction with biological molecules.[1] This document provides detailed application notes and protocols for the use of this compound in creating functionalized polymers, with a focus on poly(amido amine)s for gene delivery.

Functionalized polymers are at the forefront of advanced drug and gene delivery systems.[2][3] By incorporating specific linkers like 1,6-diaminohexane, polymers can be designed to be biodegradable, biocompatible, and capable of efficiently condensing and protecting therapeutic payloads such as plasmid DNA or siRNA.[2][4] The protocols outlined below are based on established methodologies for the synthesis of bioreducible poly(amido amine)s, which have shown high transfection efficiency and low cytotoxicity.[4][5]

Applications of this compound in Polymer Synthesis

This compound serves as a key building block for introducing flexible diamine linkers into polymer backbones. This is particularly useful for:

  • Gene Delivery: The primary amines along the polymer chain can be protonated at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids to form stable polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.[4][5]

  • Drug Delivery: The amino groups can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer, creating sophisticated drug delivery systems.

  • Biomaterial Scaffolds: The incorporation of diaminohexane can modify the mechanical properties and biodegradability of polymers used in tissue engineering.

Featured Application: Synthesis of a Bioreducible Poly(amido amine) for Gene Delivery

This section details the synthesis and characterization of a bioreducible poly(amido amine), designated as poly(CBA-DAH), using a derivative of 1,6-diaminohexane. This polymer is designed to degrade in the reducing environment of the cytoplasm, releasing its genetic payload.[4]

Experimental Protocols

1. Synthesis of N-Boc-1,6-diaminohexane

This initial step protects one of the amine groups of 1,6-diaminohexane to allow for controlled polymerization.

  • Materials: 1,6-diaminohexane, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dichloromethane (DCM), Sodium hydroxide (B78521) (NaOH), Deionized water.

  • Procedure:

    • Dissolve 1,6-diaminohexane (10 equivalents) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the flask with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M NaOH solution and then with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-1,6-diaminohexane.

2. Synthesis of Poly(CBA-DAH)

This protocol describes the Michael addition polymerization of N,N'-cystaminebisacrylamide (CBA) with N-Boc-1,6-diaminohexane, followed by deprotection of the Boc group.

  • Materials: N,N'-cystaminebisacrylamide (CBA), N-Boc-1,6-diaminohexane, Methanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.

  • Procedure:

    • Dissolve CBA (1 equivalent) and N-Boc-1,6-diaminohexane (1 equivalent) in methanol.

    • Stir the solution at 50 °C for 48 hours under a nitrogen atmosphere.

    • Concentrate the resulting polymer solution by rotary evaporation.

    • Dissolve the polymer in a minimal amount of DCM and precipitate into cold diethyl ether.

    • Repeat the dissolution-precipitation step three times to purify the Boc-protected polymer.

    • Dry the polymer under vacuum.

    • To deprotect the Boc group, dissolve the polymer in a 1:1 (v/v) mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent by rotary evaporation.

    • Precipitate the final polymer, poly(CBA-DAH), in cold diethyl ether and dry under vacuum.

Characterization Data

The synthesized poly(CBA-DAH) was characterized to determine its molecular weight and polydispersity.

PolymerMolecular Weight (Mw, kDa)Polydispersity (Mw/Mn)
Poly(CBA-DAH)4.71.17

Table 1: Molecular weight and polydispersity of the synthesized poly(CBA-DAH). Data sourced from[4].

Performance Data in Gene Delivery

The ability of poly(CBA-DAH) to condense DNA and its efficiency in gene transfection were evaluated.

1. DNA Condensation (Gel Retardation Assay)

  • Protocol:

    • Prepare polyplexes by mixing the polymer with plasmid DNA (pDNA) at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) in HEPES buffer.

    • Incubate the mixtures at room temperature for 30 minutes.

    • Add loading dye to the samples and load them onto a 1% agarose (B213101) gel.

    • Run the gel at 100 V for 30 minutes.

    • Visualize the DNA bands under UV illumination.[4]

  • Results: Poly(CBA-DAH) was able to completely retard the migration of pDNA at an N/P ratio of 4 and above, indicating efficient condensation of the DNA into nanoparticles.

2. In Vitro Transfection Efficiency

  • Protocol:

    • Seed 293T, HeLa, or C2C12 cells in 24-well plates and grow to 70-80% confluency.

    • Prepare polyplexes with a reporter gene plasmid (e.g., pLuciferase) at various N/P ratios.

    • Replace the cell culture medium with serum-free medium and add the polyplex solutions to the cells.

    • Incubate for 4 hours at 37 °C.

    • Replace the medium with complete medium and incubate for another 44 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Results: Poly(CBA-DAH) demonstrated high transfection efficiency, which was dependent on the N/P ratio and cell line. Notably, in C2C12 cells, a cell line known to be difficult to transfect, poly(CBA-DAH) showed significantly higher gene expression compared to the standard transfection reagent, 25 kDa branched polyethylenimine (bPEI).[4]

Cell LineOptimal N/P RatioTransfection Efficiency (Relative Luciferase Units)
293T20Comparable to bPEI
HeLa30Comparable to bPEI
C2C1250~7-fold higher than bPEI

Table 2: In vitro transfection efficiency of poly(CBA-DAH)/pDNA polyplexes. Data sourced from[4].

3. Cytotoxicity Assay

  • Protocol:

    • Seed cells in 96-well plates.

    • Expose the cells to polyplexes at various N/P ratios for 48 hours.

    • Assess cell viability using an MTT assay.

  • Results: Poly(CBA-DAH) exhibited significantly lower cytotoxicity compared to bPEI across all tested cell lines and N/P ratios, indicating its potential as a safer gene delivery vector.[4]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_application Gene Delivery Application start 1,6-diaminohexane boc_protection N-Boc-1,6-diaminohexane Synthesis start->boc_protection polymerization Michael Addition Polymerization with CBA boc_protection->polymerization boc_polymer Boc-protected Poly(CBA-DAH) polymerization->boc_polymer deprotection TFA Deprotection boc_polymer->deprotection final_polymer Poly(CBA-DAH) deprotection->final_polymer polyplex_formation Polyplex Formation (with pDNA) final_polymer->polyplex_formation transfection Cellular Transfection polyplex_formation->transfection gene_expression Gene Expression transfection->gene_expression

Caption: Workflow for the synthesis and application of poly(CBA-DAH).

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm (Reducing) polyplex Poly(CBA-DAH)/DNA Nanoparticle endosome Endosome polyplex->endosome Endocytosis unpacked_dna Released DNA nucleus Nucleus unpacked_dna->nucleus Nuclear Import degraded_polymer Degraded Polymer Fragments endosome->unpacked_dna Endosomal Escape & Disulfide Cleavage protein Therapeutic Protein nucleus->protein Transcription & Translation

Caption: Proposed intracellular pathway for gene delivery by poly(CBA-DAH).

References

Troubleshooting & Optimization

How to troubleshoot incomplete coupling of Fmoc-1,6-diaminohexane in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Solid-Phase Peptide Synthesis (SPPS). The following question-and-answer formatted guides address specific challenges, with a focus on the incomplete coupling of Fmoc-1,6-diaminohexane.

Troubleshooting Guide: Incomplete Coupling of this compound

Question 1: My Kaiser test is positive (blue resin beads) after the coupling step with this compound. What are the potential causes for this incomplete reaction?

Answer:

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling of this compound.[1] Several factors can contribute to this issue:

  • Steric Hindrance: Although a flexible linear spacer, the growing peptide chain on the resin can create a sterically hindered environment, making it difficult for the this compound to access all reactive sites.[2]

  • Suboptimal Activation: The activation of the incoming this compound by the coupling reagent may be inefficient or the activated species may be short-lived.

  • Peptide Aggregation: The peptide chain on the resin may aggregate, forming secondary structures that mask the N-terminal amine and prevent efficient coupling.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites within the polymer matrix.

  • Reagent Quality and Concentration: Degradation of the coupling reagents or this compound, or use of insufficient equivalents can lead to incomplete reactions.

Question 2: What immediate steps can I take to resolve the incomplete coupling of this compound?

Answer:

If a positive Kaiser test is observed, the recommended immediate course of action is to perform a "double coupling."[1][3] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion. It is crucial to thoroughly wash the resin with a suitable solvent like DMF before the second coupling to remove any byproducts from the first attempt.[1] After the second coupling, it is advisable to perform another Kaiser test to confirm the absence of free amines.[3]

Question 3: I am still observing incomplete coupling after a double coupling. What other parameters can I optimize?

Answer:

If double coupling does not resolve the issue, several other parameters in your protocol can be optimized:

  • Choice of Coupling Reagent: For difficult couplings, standard carbodiimide (B86325) reagents may not be sufficient. Switching to a more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagent is highly recommended.[4] Reagents like HATU, HCTU, and PyBOP are known for their high efficiency in sterically hindered situations.[5][6]

  • Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the reaction to proceed to completion.[2] Gently increasing the reaction temperature (e.g., to 30-40°C) can also improve the reaction rate, but this should be done with caution to avoid potential side reactions like racemization.[2][6]

  • Solvent System: Ensure the use of high-purity, peptide-synthesis-grade solvents. In cases of suspected peptide aggregation, incorporating a "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) or adding salts like LiCl to the coupling mixture can help disrupt secondary structures and improve reaction efficiency.[7]

Frequently Asked Questions (FAQs)

Q1: Could the free amino group of the mono-protected 1,6-diaminohexane cause any specific side reactions?

While specific literature on side reactions of this compound is limited, the presence of a second nucleophilic amine raises the theoretical possibility of side reactions such as:

  • Intramolecular Cyclization: Although less likely with a flexible six-carbon chain, the free amine could potentially react with the activated carboxyl group of another molecule on a neighboring chain, leading to cross-linking.

  • Double Acylation: If the Fmoc protecting group is prematurely cleaved, the now unprotected diamine on the growing peptide could be acylated by a subsequent activated amino acid, leading to a branched peptide impurity.[8] Careful handling and ensuring complete Fmoc protection are crucial.

Q2: How can I be certain that the issue is incomplete coupling and not incomplete Fmoc deprotection from the previous step?

This is a critical point in troubleshooting. Before the coupling step, you should perform a Kaiser test after the Fmoc deprotection step. A strongly positive result (dark blue beads) at this stage confirms that the N-terminal amine is free and ready for coupling. If the Kaiser test is weak or negative after deprotection, it indicates a problem with the Fmoc removal step, which needs to be addressed by extending the deprotection time or using a stronger base solution.

Q3: Are there alternatives to the Kaiser test for monitoring the coupling of this compound?

Yes, other qualitative colorimetric tests can be used. The Chloranil test or the Isatin test can be useful, especially for secondary amines, though 1,6-diaminohexane has primary amines.[9] For a more quantitative assessment, a small amount of resin can be cleaved, and the resulting product can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of the desired product and any deletion sequences resulting from incomplete coupling.[1]

Data Presentation

The choice of coupling reagent can significantly impact the efficiency of amide bond formation, especially in challenging syntheses. The following table summarizes comparative data on the crude purity of peptides synthesized using different coupling reagents and reaction times. While this data is not specific to this compound, it provides a valuable reference for selecting a suitable reagent for difficult couplings.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Source
PyBOP Acyl Carrier Protein (65-74)2 x 1 min48.11[5][6]
Acyl Carrier Protein (65-74)2 x 20 min70.27[5][6]
A-Beta Amyloid (1-42)2 x 20 min88.54[5]
HATU Acyl Carrier Protein (65-74)2 x 1 min83.63[5][6]
Acyl Carrier Protein (65-74)2 x 20 min79.91[5][6]
A-Beta Amyloid (1-42)2 x 20 min91.23[5]
HCTU Acyl Carrier Protein (65-74)2 x 1 min79.86[5][6]
Acyl Carrier Protein (65-74)2 x 20 min80.52[5][6]
A-Beta Amyloid (1-42)2 x 20 min92.11[5]

Key Observation: For the difficult Acyl Carrier Protein sequence, HATU and HCTU consistently outperform PyBOP, especially with shorter coupling times, leading to significantly higher crude product purity.[5][6]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is used to detect the presence of free primary amines on the resin.

Reagents:

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.[4]

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a dark blue or purple color.[4]

    • Negative Result (Complete Coupling): The resin beads and the solution remain yellow or colorless.[4]

Protocol 2: Double Coupling of a Sterically Hindered Residue

This protocol provides a general guideline for performing a double coupling.

Procedure:

  • After the first coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]

  • Perform a Kaiser test (Protocol 1) to assess the completeness of the first coupling.

  • If the Kaiser test is positive, prepare a fresh solution of the activated this compound using the same procedure as the first coupling.

  • Add the fresh solution to the washed resin and allow the second coupling reaction to proceed for another 1-2 hours.[3]

  • After the second coupling, wash the resin thoroughly with DMF.

  • Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]

Visualizations

Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test1 Perform Kaiser Test start->kaiser_test1 is_positive1 Test Positive (Blue Beads)? kaiser_test1->is_positive1 double_coupling Perform Double Coupling is_positive1->double_coupling Yes proceed Proceed to Next Fmoc Deprotection is_positive1->proceed No kaiser_test2 Perform Kaiser Test double_coupling->kaiser_test2 is_positive2 Test Positive? kaiser_test2->is_positive2 optimize Optimize Parameters: - Stronger Coupling Reagent - Increase Time/Temp - Change Solvent is_positive2->optimize Yes is_positive2->proceed No analyze Cleave and Analyze by HPLC/MS optimize->analyze

Caption: Troubleshooting workflow for incomplete coupling of this compound.

SPPS_Cycle_Relationship cluster_cycle SPPS Cycle cluster_monitoring Monitoring Points deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Washing (DMF) deprotection->wash1 Repeat for each amino acid kaiser_after_deprotection Kaiser Test (Should be Positive) deprotection->kaiser_after_deprotection Check for free amine coupling 3. Amino Acid Coupling (e.g., with HATU/DIPEA) wash1->coupling Repeat for each amino acid wash2 4. Washing (DMF) coupling->wash2 Repeat for each amino acid kaiser_after_coupling Kaiser Test (Should be Negative) coupling->kaiser_after_coupling Check for complete reaction wash2->deprotection Repeat for each amino acid

Caption: Logical relationship of the core SPPS cycle and key monitoring checkpoints.

References

Technical Support Center: Managing Peptide Aggregation with Bifunctional Linkers and Additives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 1,6-diaminohexane as a specific agent to manage peptide aggregation is not a widely documented technique in the provided search results. This guide offers general principles and troubleshooting strategies for using bifunctional linkers and additives to mitigate peptide aggregation, based on established scientific concepts. The information provided should be adapted and validated for your specific peptide and experimental context.

Troubleshooting Guides

This section addresses common issues encountered when using bifunctional linkers or additives to manage peptide aggregation during synthesis and in solution.

Problem 1: Peptide still aggregates after conjugation with a linker.

Potential CauseSuggested Solution
Insufficient linker-to-peptide ratio Increase the molar excess of the linker during the conjugation reaction to ensure complete modification of the peptide.
Inappropriate linker chemistry The chosen linker may not be effectively disrupting the intermolecular interactions driving aggregation. Consider a linker with different properties (e.g., greater hydrophilicity, different charge).
Suboptimal reaction conditions Optimize the pH, temperature, and solvent for the conjugation reaction to ensure efficiency and prevent aggregation during the process itself.
Peptide sequence is highly aggregation-prone For extremely difficult sequences, a single linker may not be sufficient. Consider multi-pronged approaches, such as combining a linker with the use of chaotropic salts or structure-breaking amino acid analogs.[1][2]

Problem 2: Low yield of the peptide-linker conjugate.

Potential CauseSuggested Solution
Inefficient coupling chemistry Ensure the use of appropriate coupling reagents and activators for the specific functional groups on your peptide and linker.[2]
Steric hindrance The site of conjugation on the peptide may be sterically hindered. Consider attaching the linker at a more accessible position.
Side reactions Protect reactive side chains on the peptide that could interfere with the conjugation reaction.
Poor solubility of reactants Perform the conjugation reaction in a solvent system that ensures the solubility of both the peptide and the linker. Organic co-solvents like DMSO or DMF may be necessary.[3][4]

Problem 3: Peptide precipitates upon addition of a soluble additive.

Potential CauseSuggested Solution
"Salting out" effect High concentrations of certain additives can decrease peptide solubility. Optimize the concentration of the additive by performing a titration.
pH shift The addition of the additive may have altered the pH of the solution to be closer to the peptide's isoelectric point (pI), where it is least soluble. Buffer the solution to maintain a pH at least 2 units away from the pI.[3]
Additive is not compatible with the solvent Ensure the additive is soluble in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the process where individual peptide chains self-associate to form larger, often insoluble, structures.[5] This is a significant challenge in peptide research and drug development as it can lead to:

  • Reduced synthesis yields[1]

  • Difficulties in purification

  • Loss of biological activity

  • Inaccurate quantification

  • Potential for immunogenicity

Q2: How can a bifunctional linker like 1,6-diaminohexane theoretically help manage peptide aggregation?

A2: While specific data on 1,6-diaminohexane is limited, a flexible, diamino-alkane linker could potentially mitigate aggregation through several mechanisms:

  • Increased Steric Hindrance: Covalent attachment of the linker to peptide chains could physically prevent them from approaching each other closely enough to form ordered aggregates.

  • Disruption of β-sheet formation: The presence of the linker can disrupt the hydrogen bonding patterns required for the formation of β-sheets, which are a common secondary structure in aggregated peptides.[3]

  • Improved Solubility: The amino groups of 1,6-diaminohexane can be protonated at physiological pH, increasing the overall positive charge and electrostatic repulsion between peptide molecules, which can enhance solubility.

Q3: What are some established alternatives to using a simple diamino-alkane linker?

A3: Several well-established strategies exist for managing peptide aggregation:

  • Pseudoproline Dipeptides: Incorporating these structures into the peptide backbone disrupts the formation of secondary structures that lead to aggregation.[5]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to increase the hydrophilicity and solubility of peptides.[6]

  • Chaotropic Salts: Adding salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the synthesis or purification buffers can disrupt the hydrogen bonds that cause aggregation.[1][2]

  • "Magic Mixture" Solvents: Using a solvent system containing a mixture of DCM, DMF, and NMP with additives like Triton X-100 can improve the solvation of aggregating peptide chains.[2]

Q4: How can I detect and quantify peptide aggregation?

A4: Several techniques can be used to monitor peptide aggregation:

  • Visual Inspection: Cloudiness or precipitation in a solution is a clear indicator of aggregation.[3]

  • UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance at wavelengths where the peptide does not have a chromophore (e.g., 340-600 nm).

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence, which is a common method for quantifying amyloid fibril formation.[3]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect the formation of higher molecular weight aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to monitor the formation of aggregates over time.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Diamine Linker to a Peptide

This is a conceptual protocol for conjugating a linker like 1,6-diaminohexane to the C-terminus of a peptide. Optimization will be required for specific peptides.

  • Peptide Activation:

    • Dissolve the peptide in a suitable organic solvent (e.g., DMF).

    • Add an activating agent (e.g., HBTU/HOBt or HATU) and a tertiary amine base (e.g., DIPEA) to activate the C-terminal carboxylic acid.

  • Linker Addition:

    • In a separate vial, dissolve a large molar excess of 1,6-diaminohexane in the same solvent.

    • Add the linker solution to the activated peptide solution.

  • Reaction:

    • Allow the reaction to proceed at room temperature with gentle mixing for 2-4 hours. .

  • Quenching and Purification:

    • Quench any remaining activating agent with a small amount of water.

    • Purify the peptide-linker conjugate from excess linker and other reagents using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation

  • Reagent Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare the assay buffer (e.g., PBS).

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to achieve the desired final concentration.

    • If testing an inhibitor (e.g., a peptide-linker conjugate), add it to the appropriate wells.

    • Add ThT from the stock solution to a final concentration of 10-20 µM in all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking, depending on the peptide's aggregation propensity.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate aggregation kinetics curves. A sigmoidal curve is typical for amyloid-like aggregation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_analysis Aggregation Analysis peptide_synthesis Synthesize Peptide linker_conjugation Conjugate Linker peptide_synthesis->linker_conjugation purification Purify Conjugate linker_conjugation->purification solubility_test Solubility Test purification->solubility_test aggregation_assay Aggregation Assay (e.g., ThT) solubility_test->aggregation_assay characterization Characterize Aggregates (e.g., DLS, SEC) aggregation_assay->characterization

Caption: Workflow for synthesizing and evaluating a peptide-linker conjugate.

troubleshooting_logic start Peptide Aggregation Observed? check_solubility Check Solubility in Different Solvents start->check_solubility Yes success Aggregation Resolved start->success No optimize_ph Optimize pH (away from pI) check_solubility->optimize_ph add_additive Add Solubilizing Additive/Linker optimize_ph->add_additive use_chaotrope Use Chaotropic Salts add_additive->use_chaotrope failure Further Optimization Needed add_additive->failure modify_sequence Modify Peptide Sequence (e.g., Pseudoproline) use_chaotrope->modify_sequence use_chaotrope->failure modify_sequence->success modify_sequence->failure

Caption: Decision flowchart for troubleshooting peptide aggregation.

References

Technical Support Center: Fmoc-1,6-diaminohexane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-1,6-diaminohexane in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a bifunctional linker molecule. One of its primary amino groups is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection allows for its directional incorporation into peptide chains during Fmoc-based solid-phase peptide synthesis (SPPS).

Its primary applications include:

  • Introduction of a flexible spacer: The hexyl chain provides a flexible spacer within a peptide sequence or for the attachment of other molecules.[]

  • Synthesis of cyclic peptides: It can be used to form head-to-tail or side-chain-to-side-chain cyclized peptides.[2]

  • Attachment of labels and other moieties: The free amino group, after deprotection, can be used to conjugate molecules such as biotin, fluorescent dyes, or drugs.[3]

  • Formation of branched peptides: It can serve as a branching point in a peptide sequence.

Q2: What are the potential side reactions associated with the use of this compound in SPPS?

The primary side reactions when using this compound stem from its bifunctional nature and the flexibility of the hexane (B92381) chain. These include:

  • Double Acylation: During the initial protection of 1,6-diaminohexane or when coupling it to a peptide, there is a risk of both amino groups reacting, leading to the formation of a di-acylated product. This can be minimized by using a large excess of the diamine during the initial protection step.

  • Intramolecular Cyclization: When used as a linker for peptide cyclization, the flexible hexane chain can facilitate intramolecular cyclization, which is the desired outcome. However, under certain conditions, this can also compete with the desired peptide chain elongation.[4]

  • Intermolecular Oligomerization/Polymerization: Especially at high concentrations on the resin, the free amine of one linker can react with the activated carboxyl group of another peptide-linker complex, leading to the formation of dimers or polymers. This reduces the yield of the desired monomeric peptide.

  • Incomplete Deprotection: As with any Fmoc-protected amine, incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide product.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide

Symptoms:

  • Low final peptide yield after cleavage and purification.

  • Presence of multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the presence of lower molecular weight species (truncated peptides) or higher molecular weight species (dimers/polymers).[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Coupling of this compound Optimize Coupling: - Perform a double coupling step.[7] - Increase the equivalents of the coupling reagent (e.g., HATU, HCTU). - Use a stronger activating agent. - Monitor coupling completion with a Kaiser test.[5]
Intermolecular Oligomerization Reduce On-Resin Concentration: - Use a resin with a lower loading capacity. - If possible, perform the coupling of the linker at a lower substitution level on the resin.
Premature Cleavage from the Resin Linker Stability Check: - Ensure the linker is stable to the repetitive piperidine (B6355638) treatments for Fmoc deprotection.[5] - For highly acid-sensitive resins, consider if any acidic conditions during coupling could cause premature cleavage.
Inefficient Final Cleavage Optimize Cleavage Cocktail & Conditions: - Increase cleavage time (typically 2-3 hours).[8] - Ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive residues.[8] - Perform a small-scale trial cleavage to optimize conditions.
Issue 2: Unwanted Cyclization or Polymerization

Symptoms:

  • Major peaks in the HPLC and mass spectrometry analysis corresponding to cyclic byproducts or oligomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Intramolecular Cyclization during Chain Elongation Orthogonal Protection Strategy: - Use an orthogonally protected diaminohexane, such as Fmoc-NH-(CH2)6-NH-Boc. This keeps one amine protected throughout the synthesis, preventing premature cyclization. The Boc group can then be selectively removed for on-resin cyclization if desired.
Intermolecular Reactions Favored Dilution: - For solution-phase cyclization after cleavage, perform the reaction at high dilution to favor intramolecular over intermolecular reactions. On-Resin Cyclization: - Perform cyclization while the peptide is still attached to the solid support, as the pseudo-dilution effect can favor intramolecular reactions.[2]

Experimental Protocols

Protocol 1: Orthogonal Protection of 1,6-Diaminohexane

Objective: To synthesize Fmoc-NH-(CH2)6-NH-Boc, an orthogonally protected building block. This protocol is adapted from general procedures for the mono-protection of symmetrical diamines.

Materials:

Procedure:

  • Mono-Boc Protection:

    • Dissolve a large excess (e.g., 10 equivalents) of 1,6-diaminohexane in DCM.

    • Slowly add 1 equivalent of (Boc)2O dissolved in DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate mono-Boc-1,6-diaminohexane.

  • Fmoc Protection:

    • Dissolve the purified mono-Boc-1,6-diaminohexane (1 equivalent) in a 10% aqueous sodium bicarbonate solution and DMF.

    • Add Fmoc-OSu (1 equivalent) and stir the reaction at room temperature for 4-6 hours.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • The crude Fmoc-NH-(CH2)6-NH-Boc can be further purified by chromatography if necessary.

Protocol 2: On-Resin Cyclization of a Peptide using a Diaminoalkane Linker

Objective: To perform a head-to-tail cyclization of a linear peptide anchored to the resin via a side chain, using a diaminoalkane linker.

Materials:

  • Peptide-resin with a C-terminal carboxyl group and an N-terminal Fmoc group removed.

  • Fmoc-NH-(CH2)6-NH-Boc

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • DMF, DCM

Procedure:

  • Linker Attachment to Peptide Side Chain:

    • Swell the peptide-resin (with a side-chain carboxyl group, e.g., from an Asp or Glu residue) in DMF.

    • Activate the side-chain carboxyl group using standard coupling reagents.

    • Couple the free amine of mono-Boc-1,6-diaminohexane to the activated side chain.

    • Wash the resin thoroughly.

  • N-terminal Deprotection:

    • Remove the N-terminal Fmoc group of the peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly.

  • Linker Deprotection:

    • Remove the Boc group from the linker's terminal amine using a solution of TFA in DCM (e.g., 20-50% TFA).

    • Wash the resin thoroughly with DCM and then DMF, and neutralize with a dilute base solution (e.g., 5% DIPEA in DMF).

  • On-Resin Cyclization:

    • In a separate vessel, prepare an activation solution with coupling reagents (e.g., PyBOP, HOBt, and DIPEA) in DMF.

    • Add the activation cocktail to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.[9]

    • Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin thoroughly.

    • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail with appropriate scavengers.[8]

    • Precipitate the peptide in cold ether, and purify by preparative HPLC.

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield check_coupling Check Coupling Efficiency start->check_coupling check_oligomerization Assess Oligomerization check_coupling->check_oligomerization Complete solution_coupling Optimize Coupling: - Double couple - Increase reagent equivalents - Use stronger activator check_coupling->solution_coupling Incomplete check_cleavage Evaluate Cleavage check_oligomerization->check_cleavage Low solution_oligomerization Reduce Concentration: - Use low-loading resin check_oligomerization->solution_oligomerization High solution_cleavage Optimize Cleavage: - Increase time - Use appropriate scavengers check_cleavage->solution_cleavage Inefficient end_node Improved Yield check_cleavage->end_node Efficient solution_coupling->end_node solution_oligomerization->end_node solution_cleavage->end_node

Caption: Troubleshooting workflow for low peptide yield.

On_Resin_Cyclization_Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps s1 Swell Resin s2 Couple Amino Acids (Fmoc-SPPS) s1->s2 s3 Attach Orthogonally Protected Linker (e.g., to side chain) s2->s3 c1 N-terminal Fmoc Deprotection s3->c1 c2 Linker Orthogonal Group Deprotection (e.g., Boc removal with TFA) c1->c2 c3 Intramolecular Coupling (Cyclization) c2->c3 f1 Cleavage from Resin c3->f1 f2 Purification (HPLC) f1->f2 f3 Analysis (MS, HPLC) f2->f3

Caption: Experimental workflow for on-resin peptide cyclization.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing a Diaminohexane Linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of peptides synthesized on a solid support via a diaminohexane linker. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a diaminohexane linker and how does it typically attach to the peptide and resin?

A diaminohexane linker is a flexible, aliphatic spacer containing two amine groups. In solid-phase peptide synthesis (SPPS), one amine group is typically used to attach the linker to the solid support (resin), often through a stable amide bond with a carboxyl functional group on the resin. The other amine group at the terminus of the linker is then used as the attachment point for the C-terminal amino acid of the peptide sequence. The linkage between the peptide and the diaminohexane linker is generally an acid-labile bond, allowing for cleavage of the peptide from the support under acidic conditions.

Q2: What are the standard initial conditions for cleaving a peptide from a diaminohexane linker?

For most peptides attached via a diaminohexane linker, a high concentration of trifluoroacetic acid (TFA) is the standard reagent for cleavage.[1][2] A common starting point is a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] The reaction is typically carried out at room temperature for 2-4 hours.[1]

Q3: Why are scavengers necessary during the cleavage of peptides from a diaminohexane linker?

During TFA-mediated cleavage, highly reactive cationic species are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl groups).[3][4] These carbocations can re-attach to or modify sensitive amino acid residues in the peptide, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[3][4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can react with the peptide.[3]

Q4: Which scavengers are recommended for the cleavage of peptides containing a diaminohexane linker?

The choice of scavengers depends on the amino acid composition of the peptide.[1][3] For a general-purpose cleavage, a cocktail containing water and TIS is a good starting point. For peptides containing sensitive residues, a more complex scavenger mixture may be necessary. Common scavengers and their targets include:

  • Triisopropylsilane (TIS): A general and effective scavenger for trityl groups.[5]

  • Water: Helps to hydrolyze t-butyl esters and ethers.

  • 1,2-Ethanedithiol (EDT): Particularly effective for protecting tryptophan and cysteine residues.[3]

  • Thioanisole: Often used for peptides containing arginine with sulfonyl protecting groups.[5]

  • Phenol: Can help protect tyrosine and tryptophan residues.[6]

Troubleshooting Guide

Issue 1: Incomplete or Low Yield of Cleaved Peptide

Q: My peptide cleavage from the diaminohexane linker is resulting in a low yield. What are the possible causes and how can I troubleshoot this?

A: Low cleavage yield can be attributed to several factors. Here is a step-by-step troubleshooting approach:

  • Extend Cleavage Time: The standard 2-4 hour cleavage time may be insufficient, especially for longer or more complex peptides. Try extending the cleavage time to 6 hours or, in some cases, overnight.[4] It is advisable to perform a small-scale trial to determine the optimal time.[3]

  • Increase TFA Concentration or Volume: Ensure that a sufficient excess of the cleavage cocktail is used to fully swell the resin and facilitate the reaction. A volume of 10-25 mL of cleavage cocktail per gram of resin is recommended.[3] If cleavage is still incomplete, a higher concentration of TFA may be required, although this is less common as the standard is already 95%.

  • Optimize Scavenger Cocktail: The composition of the scavenger cocktail can influence cleavage efficiency. For peptides with multiple arginine residues protected with Mtr, Pmc, or Pbf groups, longer deprotection times are often necessary, and a more robust cleavage cocktail like Reagent K may be beneficial.[3]

  • Check Resin Swelling: Proper swelling of the resin is crucial for the cleavage reagents to access the peptide-linker bond. Ensure the resin is adequately washed with a solvent like dichloromethane (B109758) (DCM) to remove any residual DMF from the synthesis, which can inhibit the acidic cleavage.[3]

  • Re-cleave the Resin: If you suspect incomplete cleavage, you can filter the initial cleavage solution and then treat the resin with a fresh batch of the cleavage cocktail to recover any remaining peptide.[7]

Issue 2: Presence of Unexpected Side Products in the Cleaved Peptide

Q: After cleavage, I am observing unexpected peaks in my HPLC or mass spectrometry analysis. What could be the cause?

A: The presence of side products is often due to the reaction of scavenged protecting groups with the peptide.

  • Inadequate Scavenging: This is the most common cause. If your peptide contains sensitive amino acids like Trp, Met, Cys, or Tyr, ensure you are using the appropriate scavengers in sufficient quantity. For example, if you have a tryptophan-containing peptide, the use of EDT in the cleavage cocktail is highly recommended to prevent alkylation of the indole (B1671886) side chain.[3]

  • Oxidation of Methionine: Methionine residues can be oxidized to methionine sulfoxide. To prevent this, consider using a cleavage cocktail designed for methionine-containing peptides, such as Reagent H, or perform the cleavage under an inert nitrogen atmosphere.[5]

  • Aspartimide Formation: Peptides containing aspartic acid can be prone to aspartimide formation, which can lead to epimerization and other side reactions. While this is more of a synthesis issue, it is observed after cleavage.

  • Re-attachment to the Resin: In some cases, the cleaved peptide can re-attach to the resin, particularly if the linker itself generates a reactive cation. While less common with aliphatic linkers compared to some aromatic ones, ensuring a sufficient amount of scavenger like TIS can help mitigate this.

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails and their typical applications. These are starting points and may require optimization for peptides attached via a diaminohexane linker.

Reagent NameComposition (v/v or w/v)Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][5]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% Water, 2% TISA good alternative to cocktails with odorous thiols, particularly effective for scavenging trityl groups.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides with Arg(Pmc/Mtr/Pbf) and Trp-containing peptides on PAL or BAL resins.[5]
Low Odor Cocktail (L) 88% TFA, 5% Water, 2% TIS, 5% Dithiothreitol (DTT)Replaces odorous thiols with DTT.[5]

Experimental Protocols

Standard Peptide Cleavage Protocol

This protocol is a starting point for most peptides attached via a diaminohexane linker.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual dimethylformamide (DMF).[3]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the standard cocktail (95% TFA, 2.5% Water, 2.5% TIS).

    • Add the freshly prepared cleavage cocktail to the resin.

    • Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin resin_prep Resin Preparation: - Wash with DCM - Dry Resin start->resin_prep cocktail_prep Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) resin_prep->cocktail_prep cleavage Cleavage Reaction: - Add cocktail to resin - React for 2-4 hours at RT cocktail_prep->cleavage filtration Filter to separate resin from filtrate cleavage->filtration precipitation Precipitate Peptide: - Add filtrate to cold ether filtration->precipitation centrifugation Centrifuge to pellet peptide precipitation->centrifugation wash Wash Pellet with cold ether (2-3 times) centrifugation->wash dry Dry Peptide Pellet wash->dry end End: Crude Peptide dry->end

Caption: General workflow for peptide cleavage from a solid support.

Troubleshooting_Cleavage start Low Cleavage Yield? extend_time Extend cleavage time (e.g., to 6 hours) start->extend_time Yes side_products Unexpected Side Products? start->side_products No check_reagents Check reagent quality (fresh TFA and scavengers) extend_time->check_reagents re_cleave Re-cleave the resin with fresh cocktail check_reagents->re_cleave optimize_cocktail Optimize scavenger cocktail (e.g., use Reagent K for difficult sequences) re_cleave->optimize_cocktail end Problem Solved optimize_cocktail->end add_scavengers Add/change scavengers (e.g., EDT for Trp) side_products->add_scavengers Yes inert_atmosphere Use inert atmosphere (for Met oxidation) add_scavengers->inert_atmosphere inert_atmosphere->end

Caption: Troubleshooting logic for common peptide cleavage issues.

References

Technical Support Center: Enhancing Long Peptide Synthesis with Flexible Diamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of long peptides utilizing flexible diamine linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome challenges in solid-phase peptide synthesis (SPPS) of complex and lengthy peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing long peptides, and how can a flexible diamine linker help?

The principal obstacle in the synthesis of long peptides (typically >30 amino acids) is the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding leading to the formation of secondary structures like β-sheets, can hinder the accessibility of reagents to the N-terminus of the peptide. The consequence is incomplete coupling and deprotection steps, resulting in truncated and deletion sequences, which significantly lowers the yield of the desired full-length peptide.

A flexible diamine linker, incorporated into the peptide backbone or as part of the resin linker, can mitigate this issue by introducing a "kink" or a point of flexibility. This disruption of the regular peptide backbone structure can interfere with the formation of stable secondary structures, thereby reducing aggregation and improving the solvation of the peptide chain. This enhanced accessibility leads to more efficient coupling and deprotection, ultimately increasing the yield of the full-length peptide.

Q2: At what point in my peptide sequence should I incorporate a flexible diamine linker?

Strategic placement of a flexible diamine linker is crucial for its effectiveness. It is most beneficial to insert the linker within a region of the peptide that is predicted to be highly prone to aggregation. These are often sequences rich in hydrophobic residues. Peptide aggregation prediction tools can be utilized to identify such "difficult" sequences. Incorporating the linker approximately every 6-7 residues within these problematic regions can be an effective strategy.[1]

Q3: Can the use of a flexible diamine linker introduce new problems?

While beneficial, the introduction of a non-standard chemical moiety can present its own challenges. The secondary amine formed after the coupling of a diamine linker can be less reactive in the subsequent acylation step. This may necessitate the use of more potent coupling reagents, such as PyBrOP or HATU, to ensure complete reaction.[1] Additionally, the choice of the diamine linker and its compatibility with the overall synthesis strategy (e.g., protecting groups, cleavage conditions) must be carefully considered to avoid unwanted side reactions.

Q4: Are there alternatives to flexible diamine linkers for preventing aggregation?

Yes, several other strategies can be employed to combat peptide aggregation during SPPS. These include the use of:

  • Pseudoproline Dipeptides: These derivatives temporarily introduce a kink in the peptide backbone, disrupting secondary structure formation.[2]

  • Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen prevent hydrogen bonding.[1][2]

  • Chaotropic Salts: Washing the resin with solutions of salts like NaClO₄ or LiCl can disrupt hydrogen bonds.[1]

  • Special Solvent Systems: Using solvent mixtures like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can improve solvation.[1]

Troubleshooting Guide

Problem Symptom(s) Possible Cause(s) Suggested Solution(s)
Low Yield of Full-Length Peptide Major peaks in HPLC/MS correspond to truncated or deletion sequences.Peptide aggregation leading to incomplete coupling or deprotection.- Incorporate a flexible diamine linker at strategic points in the sequence.- Use pseudoproline dipeptides or backbone protecting groups (Hmb/Dmb).- Perform a double coupling for difficult residues.- Switch to a more potent coupling reagent (e.g., HATU, HCTU).
Incomplete Coupling after Diamine Linker Incorporation Positive Kaiser test (blue beads) after the coupling step following the diamine linker.The secondary amine of the diamine linker is less reactive than a primary amine.- Use a stronger coupling reagent (e.g., PyBrOP or HATU).- Increase the coupling time.- Perform a double coupling for the subsequent amino acid.
Difficulty in Purifying the Final Peptide Broad peaks or multiple, difficult-to-separate peaks in the preparative HPLC.The crude product contains a complex mixture of closely related impurities due to aggregation during synthesis.- Optimize the SPPS strategy to minimize aggregation (use of linkers, special reagents).- Employ a shallower gradient during HPLC purification.- Consider a different stationary phase for the HPLC column.
Poor Solubility of the Crude Peptide Difficulty in dissolving the cleaved peptide in standard solvents for purification.The peptide sequence is inherently hydrophobic and prone to aggregation both on-resin and in solution.- Incorporate a removable, solubilizing linker during synthesis.[3][4]- Use solvents like trifluoroethanol (TFE) to aid in solubilization, but be mindful of its potential impact on HPLC purification.

Data Presentation

While direct quantitative data comparing the yield of long peptides with and without flexible diamine linkers is not extensively available in the provided search results, the impact of strategies to reduce aggregation is well-documented. The following table illustrates the theoretical impact of stepwise coupling efficiency on the overall yield of a long peptide, highlighting the importance of minimizing incomplete reactions caused by aggregation.

Stepwise Coupling Efficiency Overall Theoretical Yield (50-mer peptide) Overall Theoretical Yield (100-mer peptide)
97.0%21.8%4.7%
98.0%36.4%13.3%
99.0%60.5%36.6%
99.5%77.8%60.6%
99.9%95.1%90.5%

This table demonstrates that even a small decrease in coupling efficiency per step, often caused by aggregation, leads to a dramatic reduction in the overall yield of a long peptide.

Experimental Protocols

Protocol 1: Incorporation of a Flexible Diamine Linker during Fmoc-SPPS

This protocol describes the manual incorporation of a commercially available Fmoc-protected flexible diamine linker (e.g., Fmoc-N-(aminoethyl)-N'-(carboxymethyl)ethylenediamine) into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Rink Amide resin) for your target peptide.
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Standard Fmoc-SPPS Cycles:

  • Perform standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and amino acid coupling cycles for the peptide sequence preceding the linker insertion point.

3. Diamine Linker Coupling:

  • In a separate vial, dissolve the Fmoc-protected flexible diamine linker (1.5-2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.5-2 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to activate the linker.
  • Add the activated linker solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Subsequent Amino Acid Coupling (Post-Linker):

  • After Fmoc deprotection of the diamine linker, the resulting secondary amine may exhibit lower reactivity.
  • For the next amino acid coupling, consider using a more potent coupling reagent like HATU or PyBrOP.
  • Perform a double coupling to ensure the reaction goes to completion.

5. Continuation of Synthesis:

  • Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Utilizing a Removable Aggregation-Suppressing Linker

This protocol is based on the concept of using a solubilizing linker that can be removed after synthesis and purification to yield the native peptide.[3][4]

1. Synthesis with the Aggregation-Suppressing Linker:

  • Synthesize the target peptide using standard Fmoc-SPPS, but with a cleavable, solubilizing linker attached to the N-terminus or a side chain. This linker enhances the solubility of the growing peptide chain, preventing aggregation.

2. Purification of the Linker-Peptide Conjugate:

  • After cleavage from the resin, purify the linker-peptide conjugate using RP-HPLC. The enhanced solubility of the conjugate often leads to a cleaner purification profile.

3. Linker Removal:

  • Following purification, cleave the aggregation-suppressing linker from the peptide under specific conditions that do not affect the peptide itself (e.g., enzymatic cleavage or specific chemical conditions depending on the linker chemistry).

4. Final Purification:

  • Perform a final purification step to remove the cleaved linker and any remaining impurities, yielding the pure, native peptide.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 linker_insertion Incorporate Flexible Diamine Linker coupling1->linker_insertion At aggregation-prone site deprotection2 Fmoc Deprotection (of linker) linker_insertion->deprotection2 coupling2 Amino Acid Coupling (post-linker) deprotection2->coupling2 synthesis_end Complete Synthesis coupling2->synthesis_end cleavage Cleavage & Deprotection synthesis_end->cleavage purification RP-HPLC Purification cleavage->purification analysis Yield & Purity Analysis purification->analysis aggregation_prevention cluster_without_linker Without Flexible Linker cluster_with_linker With Flexible Diamine Linker peptide_chain1 Growing Peptide Chain aggregation Inter-chain H-bonding (β-sheet formation) peptide_chain1->aggregation low_yield Aggregation & Low Yield aggregation->low_yield peptide_chain2 Growing Peptide Chain linker Flexible Diamine Linker peptide_chain2->linker disruption Disruption of Secondary Structure linker->disruption high_yield Improved Solvation & High Yield disruption->high_yield

References

Technical Support Center: Impact of Fmoc-1,6-diaminohexane on Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of incorporating Fmoc-1,6-diaminohexane on peptide solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a bifunctional linker molecule. One end has a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is compatible with standard solid-phase peptide synthesis (SPPS) chemistry. The other end has a free primary amine after deprotection of a temporary protecting group, or it is used as a diamine spacer. It is commonly used to introduce an aminohexyl spacer into a peptide sequence, which can be useful for various applications, including the attachment of labels, a cargo molecule, or for modifying the peptide's overall properties.

Q2: How does the incorporation of a 1,6-diaminohexane linker affect the physicochemical properties and solubility of a peptide?

A2: The 1,6-diaminohexane linker is a flexible, non-polar alkyl chain. Its incorporation can significantly alter a peptide's properties:

  • Increased Hydrophobicity: The six-carbon alkyl chain increases the overall hydrophobicity of the peptide. This is a primary driver of decreased solubility in aqueous solutions.[1][2]

  • Potential for Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to peptide aggregation and precipitation, especially for peptides that already have a tendency to aggregate.

  • Minimal Impact on Net Charge: At physiological pH, the terminal amine of the linker will be protonated, adding a positive charge. This can slightly counteract the increased hydrophobicity but may not be sufficient to overcome solubility issues in many cases.

Q3: My peptide containing a 1,6-diaminohexane linker has poor solubility in my aqueous buffer. What are the likely causes?

A3: Poor solubility in this case is most likely due to the increased hydrophobicity imparted by the C6 alkyl chain.[3] This can lead to the peptide reaching its solubility limit at a lower concentration. Other contributing factors could be that the peptide sequence itself is hydrophobic, or that the pH of the buffer is close to the peptide's isoelectric point (pI), where its net charge is minimal.[1][2]

Q4: Are there alternative linkers I can use if solubility with 1,6-diaminohexane is a persistent issue?

A4: Yes, several hydrophilic linkers can be used to improve solubility. Polyethylene glycol (PEG)-based spacers are a common choice as they are hydrophilic and can reduce aggregation.[3] Shorter alkyl chains with charged groups can also be considered.

Troubleshooting Guide for Poor Peptide Solubility

This guide provides a systematic approach to troubleshoot and resolve solubility issues with peptides containing a 1,6-diaminohexane linker.

Problem: The lyophilized peptide powder does not dissolve in the desired aqueous buffer (e.g., PBS, Tris).

Visual Cue: The solution appears cloudy, contains visible particulates, or forms a gel.

Potential Cause Recommended Solution Detailed Steps
High Hydrophobicity Use of an organic co-solvent.1. Attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][5] 2. Once fully dissolved, slowly add the concentrated peptide solution dropwise to the desired aqueous buffer with gentle stirring.[4] 3. If precipitation occurs, the solubility limit in the final buffer concentration has likely been exceeded.
pH is near the Isoelectric Point (pI) Adjust the pH of the buffer.1. Calculate the theoretical pI of your peptide sequence. 2. If the peptide is basic (pI > 7), try dissolving it in a slightly acidic buffer (e.g., pH 4-6).[6] 3. If the peptide is acidic (pI < 7), try a slightly basic buffer (e.g., pH 7.5-8.5).[6]
Peptide Aggregation Use of sonication or denaturing agents.1. Briefly sonicate the peptide solution in an ice bath to help break up aggregates.[5] 2. As a last resort for non-biological assays, consider using denaturing agents like 6 M guanidine (B92328) hydrochloride (Gu-HCl) or urea (B33335) to disrupt strong intermolecular hydrogen bonds. Note that these will likely denature the peptide.[5]
Illustrative Quantitative Data: Impact of 1,6-Diaminohexane Linker on Peptide Solubility

The following table provides illustrative data on how the solubility of a model peptide might change with the addition of a 1,6-diaminohexane linker. Actual values will vary depending on the peptide sequence.

Peptide Modification Solubility in Water (mg/mL) Solubility in 10% Acetonitrile/Water (mg/mL) Solubility in DMSO (mg/mL)
Model Peptide (Ac-Lys-Gly-Gly-Leu-Ala-Val-NH2)None> 10> 10> 50
Model Peptide-LinkerC-terminal 1,6-diaminohexane~ 1-2~ 5-7> 50

Experimental Protocols

Protocol 1: Incorporation of this compound-HCl during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound-HCl to a resin-bound peptide.

Materials:

  • Fmoc-protected peptide on resin

  • This compound hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound-HCl:

    • In a separate vial, dissolve 3 equivalents (eq) of this compound-HCl, 3 eq of HBTU/HATU, and 6 eq of DIPEA in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Coupling Completion Check: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times). The resin is now ready for the next step in your synthesis (e.g., cleavage or further modification of the linker's terminal amine after its own deprotection).

Protocol 2: Turbidity Assay for Peptide Solubility Measurement

This protocol provides a method to determine the solubility of a peptide in a given solvent by measuring turbidity.[7][8]

Materials:

  • Lyophilized peptide

  • Selected solvents (e.g., water, PBS, 10% acetonitrile, DMSO)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm)

  • Multichannel pipette

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known weight of the peptide in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution with the test solvent to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 650 nm). An increase in absorbance indicates the formation of insoluble particles.

  • Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly is the approximate solubility limit of the peptide in that solvent.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_solubility_testing Solubility Assessment cluster_troubleshooting Troubleshooting start Start with Resin-Bound Peptide deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling cleavage Cleave from Resin & Purify coupling->cleavage dissolve Dissolve in Test Solvents cleavage->dissolve turbidity Turbidity Assay / HPLC Analysis dissolve->turbidity analyze Determine Solubility Limit turbidity->analyze insoluble Insoluble? analyze->insoluble modify_solvent Adjust pH / Add Co-solvent insoluble->modify_solvent sonicate Sonication modify_solvent->sonicate soluble Soluble modify_solvent->soluble sonicate->soluble

Caption: Workflow from synthesis to solubility troubleshooting.

logical_relationship cluster_cause Cause cluster_effect Effect linker Incorporation of 1,6-Diaminohexane Linker hydrophobicity Increased Peptide Hydrophobicity linker->hydrophobicity aggregation Increased Aggregation Potential hydrophobicity->aggregation solubility Decreased Aqueous Solubility hydrophobicity->solubility aggregation->solubility

Caption: Impact of the 1,6-diaminohexane linker on peptide properties.

References

Technical Support Center: Managing Piperidine Adducts in Fmoc-1,6-diaminohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-1,6-diaminohexane and encountering challenges with piperidine (B6355638) adduct removal during Fmoc deprotection.

Troubleshooting Guides

Issue 1: Persistent Piperidine Adduct Contamination in the Final Product

Problem: After synthesis and purification, the final product containing the 1,6-diaminohexane linker shows persistent contamination with the dibenzofulvene (DBF)-piperidine adduct, as confirmed by HPLC or Mass Spectrometry.

Possible Causes:

  • Inadequate Washing: The washing steps after Fmoc deprotection may be insufficient to remove the soluble DBF-piperidine adduct.

  • Adduct Precipitation: High concentrations of the adduct can sometimes lead to its precipitation, making it difficult to wash away.

  • Reaction with the Free Amine: The free amino group of the 1,6-diaminohexane linker could potentially interact with reaction byproducts, complicating purification.

Troubleshooting Steps:

  • Optimize Washing Protocol:

    • Increase the number and volume of washes with N,N-dimethylformamide (DMF) immediately following the piperidine deprotection step.[1]

    • Incorporate a wash with a different solvent, such as isopropyl alcohol (IPA) or dichloromethane (B109758) (DCM), to disrupt potential non-polar interactions.

    • Consider adding a small percentage of a weak acid, like 1% OxymaPure in DMF, to the wash solvent to help neutralize any residual piperidine and improve the solubility of its adduct.[2][3]

  • Liquid-Liquid Extraction (for solution-phase synthesis):

    • If the reaction is performed in solution, a liquid-liquid extraction can be effective. After the reaction, partition the mixture between a hydrocarbon solvent (e.g., hexane, heptane) and a polar organic solvent. The non-polar DBF-piperidine adduct will preferentially dissolve in the hydrocarbon layer, which can then be separated and discarded.[4]

  • Alternative Deprotection Reagents:

    • To avoid the formation of the piperidine adduct altogether, consider using an alternative base for Fmoc removal. See the FAQ section below for more details on alternative bases.

Issue 2: Formation of an Unknown Impurity with a Mass Corresponding to the Product + Dibenzofulvene (DBF)

Problem: An unexpected impurity is detected with a mass corresponding to the desired product plus ~178 Da, suggesting the formation of a DBF adduct with the product itself.

Possible Cause:

  • Incomplete Scavenging of DBF: If the concentration of piperidine is too low or the deprotection time is extended, the highly reactive dibenzofulvene (DBF) intermediate may not be fully scavenged by piperidine.[5] This allows the DBF to react with the newly deprotected primary amine of the 1,6-diaminohexane linker, forming a stable, undesired adduct.

Troubleshooting Steps:

  • Ensure Sufficient Piperidine Concentration:

    • Use a standard concentration of 20-30% piperidine in DMF to ensure an adequate excess for both deprotection and scavenging of the DBF byproduct.[6][7]

  • Optimize Deprotection Time:

    • Minimize the deprotection time to what is necessary for complete Fmoc removal. Prolonged exposure to the basic conditions can increase the likelihood of side reactions. Standard deprotection times are typically in the range of 10-20 minutes.[6][7]

  • Use of Scavengers:

    • In cases of particularly difficult sequences or persistent DBF-adduct formation with the product, consider adding a more efficient scavenger to the deprotection solution. Thiols, such as 1-octanethiol, have been used as effective DBF scavengers.[8]

Frequently Asked Questions (FAQs)

Q1: What is the piperidine adduct and why does it form?

A1: The piperidine adduct is formed during the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The process involves a β-elimination reaction that releases the highly reactive dibenzofulvene (DBF) molecule.[7][9] Piperidine, the base used for deprotection, also acts as a scavenger by reacting with DBF via a Michael-type addition to form a soluble and stable adduct.[10] This prevents the DBF from reacting with the newly liberated amine of the growing peptide chain.

Q2: How can I monitor the formation and removal of the piperidine adduct?

A2: The DBF-piperidine adduct has a characteristic UV absorbance at approximately 301-312 nm.[10] You can monitor the progress of the Fmoc deprotection and the subsequent washing steps by taking aliquots of the solution, diluting them, and measuring the absorbance at this wavelength using a UV-Vis spectrophotometer. A decrease in absorbance indicates successful removal of the adduct during washing. HPLC analysis can also be used to separate and quantify the adduct from the desired product.

Q3: Are there alternatives to piperidine for Fmoc deprotection that avoid adduct formation?

A3: Yes, several alternative bases can be used for Fmoc deprotection, which may be beneficial if piperidine adduct removal proves difficult. Some alternatives include:

  • 4-Methylpiperidine: Behaves similarly to piperidine but can be more efficient in some cases.[11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that removes the Fmoc group much faster than piperidine. However, it does not scavenge DBF, so a scavenger like piperidine is often added in small amounts.[5]

  • 3-(Diethylamino)propylamine (DEAPA): A greener alternative to piperidine that has been shown to be effective for Fmoc removal and can minimize certain side reactions.[12]

  • Pyrrolidine: Another secondary amine that can be used for Fmoc deprotection.[13]

Q4: Can the free amino group of 1,6-diaminohexane cause side reactions during Fmoc deprotection?

A4: While the primary purpose of piperidine is to deprotect the Fmoc-protected amine, the presence of a second, free primary amine on the 1,6-diaminohexane linker introduces the possibility of side reactions. As mentioned in the troubleshooting guide, the free amine can react with unscavenged DBF. It is also important to consider that the basic conditions of the deprotection step could potentially lead to other unforeseen reactions depending on the other components of the reaction mixture. Careful monitoring of the reaction by HPLC and mass spectrometry is crucial to identify any such side products.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine 20-30% in DMFWell-established, effective deprotection and scavengingForms adduct that requires removal, potential for side reactions
4-Methylpiperidine 20% in DMFSimilar to piperidine, can be more efficientForms an adduct requiring removal
DBU 1-5% in DMFVery fast deprotectionDoes not scavenge DBF, can catalyze side reactions
DEAPA 10-30% in various solvents"Greener" alternative, can reduce side reactionsMay have different reaction kinetics
Pyrrolidine 20% in DMFEffective deprotectionCan increase certain side reactions

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection and Washing (Solid-Phase)
  • Resin Swelling: Swell the resin-bound substrate in DMF for at least 30 minutes.

  • Pre-wash: Wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 10-20 minutes with gentle agitation.[14]

  • Drain: Drain the deprotection solution.

  • Post-Deprotection Wash: Wash the resin thoroughly with DMF (5-7 times, 1 min each) to remove the DBF-piperidine adduct and excess piperidine.[1]

  • Solvent Exchange Wash (Optional): Wash the resin with IPA (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next coupling step.

  • Monitoring: Collect the filtrate from the wash steps and measure the UV absorbance at ~301 nm to confirm the removal of the adduct.

Protocol 2: Liquid-Phase Extraction for Adduct Removal
  • Reaction Quenching: After the deprotection reaction is complete, dilute the reaction mixture with a polar organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic layer with water or a mild aqueous acid (e.g., 1% citric acid) to remove excess piperidine.

  • Hydrocarbon Extraction: Add an equal volume of a hydrocarbon solvent (e.g., heptane (B126788) or hexane) to the organic layer.[4]

  • Mixing and Separation: Mix the two phases thoroughly and then allow them to separate in a separatory funnel.

  • Collection: The DBF-piperidine adduct will be in the upper hydrocarbon layer. Drain and discard the hydrocarbon layer.

  • Repeat: Repeat the hydrocarbon extraction 2-3 times until the hydrocarbon layer is colorless.

  • Drying and Concentration: Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_purification Adduct Removal start Fmoc-Protected 1,6-Diaminohexane deprotection Add 20% Piperidine in DMF start->deprotection reaction Formation of Free Amine + DBF-Piperidine Adduct deprotection->reaction wash Extensive DMF Washes reaction->wash Solid Phase extraction Liquid-Liquid Extraction (Solution Phase) reaction->extraction Solution Phase hplc HPLC Purification wash->hplc extraction->hplc end end hplc->end Purified Product logical_relationship issue Persistent Adduct Contamination cause1 Inadequate Washing issue->cause1 cause2 Adduct Precipitation issue->cause2 cause3 Side Reactions with Free Diamine issue->cause3 solution1 Optimize Wash Protocol cause1->solution1 solution2 Liquid-Liquid Extraction cause2->solution2 solution3 Use Alternative Base cause3->solution3

References

Validation & Comparative

Navigating the Maze: A Comparative Guide to LC-MS Analysis of Peptides with a 1,6-Diaminohexane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in structural proteomics and the development of targeted therapeutics, the precise analysis of chemically cross-linked peptides is paramount. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of peptides containing a 1,6-diaminohexane linker, a common spacer in various bioconjugation applications. Detailed experimental protocols and comparative data on enrichment strategies and fragmentation techniques are presented to facilitate robust and reliable characterization of these modified peptides.

The use of chemical cross-linkers, such as 1,6-diaminohexane, coupled with mass spectrometry, offers invaluable insights into protein-protein interactions and the three-dimensional structure of protein complexes. However, the analysis of the resulting cross-linked peptides presents unique challenges due to their low abundance, complex fragmentation patterns, and the potential for sample complexity to obscure meaningful results. This guide focuses on providing practical, data-driven comparisons to aid in the selection of optimal analytical strategies.

Comparative Analysis of Enrichment and Fragmentation Strategies

The successful identification and quantification of cross-linked peptides heavily relies on effective sample preparation and the choice of mass spectrometric fragmentation. Below, we compare common enrichment techniques and fragmentation methods applicable to peptides modified with a 1,6-diaminohexane linker.

Enrichment Strategy Comparison

Due to the substoichiometric nature of cross-linking reactions, enrichment of cross-linked peptides prior to LC-MS analysis is often a critical step. The two most common techniques are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography.

Enrichment StrategyPrincipleAdvantagesDisadvantagesTypical Performance
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Cross-linked peptides are larger than their linear counterparts.- Mild separation conditions.- Effective for removing smaller, unmodified peptides.- Lower resolution compared to other chromatographic methods.- Potential for sample dilution.Increase in identification of non-redundant cross-linked peptides by 10% to 30% depending on the cross-linker and sample complexity.
Strong Cation Exchange (SCX) Separates molecules based on charge. Cross-linked peptides typically have a higher charge state at low pH due to the presence of two N-termini.- High resolving power.- Can be highly effective for enriching multiply charged species.- Requires careful optimization of salt gradient elution.- Potential for loss of certain cross-linked peptides.A simplified 2-fraction salt step gradient can identify a similar number of cross-linked peptides as SEC-based fractionation.
Fragmentation Method Comparison

The choice of fragmentation technique in the mass spectrometer is crucial for obtaining high-quality spectra for confident identification of cross-linked peptides. Different methods offer distinct advantages in sequencing the two peptide chains connected by the linker.

Fragmentation MethodPrincipleAdvantages for Cross-Linked PeptidesDisadvantages for Cross-Linked Peptides
Collision-Induced Dissociation (CID) Fragmentation through collision with an inert gas.- Widely available and well-characterized.- Can provide good fragmentation for smaller, highly charged peptides.- Often results in unequal fragmentation of the two peptide chains.- May not provide sufficient fragmentation for larger cross-linked peptides.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that provides higher fragmentation energy.- Generally produces more fragment ions and better sequence coverage compared to CID.- Often the method of choice for identifying cross-linked peptides.- Can still result in some bias in the fragmentation of the two peptide chains.
Electron-Transfer Dissociation (ETD) Fragmentation through electron transfer, which preserves labile modifications.- Produces c- and z-type fragment ions, providing complementary information to CID/HCD.- Less biased fragmentation of the two peptide chains.- Generally less efficient for doubly charged precursors.- Can be more complex to implement and optimize.
Stepped HCD Application of multiple HCD energies to a single precursor.- Combines the benefits of different collision energies to improve overall fragment ion generation.- Requires careful optimization of the collision energy steps.

Experimental Protocols

Detailed methodologies for the key stages of LC-MS analysis of peptides containing a 1,6-diaminohexane linker are provided below. These protocols are based on established methods for amine-reactive cross-linkers and should be optimized for specific experimental conditions.

Protein Cross-Linking with 1,6-Diaminohexane

This protocol assumes the use of an activated form of 1,6-diaminohexane (e.g., as a di-NHS ester) for amine-reactive cross-linking.

  • Protein Preparation: Prepare the purified protein or protein complex in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • Cross-Linking Reaction: Add the activated 1,6-diaminohexane cross-linker to the protein solution at a molar excess (e.g., 100-fold). Incubate the reaction for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes.

  • Sample Preparation for Digestion: Proceed with reduction, alkylation, and proteolytic digestion.

Sample Preparation for LC-MS Analysis
  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip. Wash with 0.1% TFA and elute with 50-80% acetonitrile (B52724) in 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Enrichment of Cross-Linked Peptides (Optional but Recommended)

a) Size Exclusion Chromatography (SEC):

  • Reconstitute the dried peptide digest in SEC mobile phase (e.g., 30% acetonitrile, 0.1% TFA).

  • Inject the sample onto an appropriate SEC column (e.g., Superdex Peptide).

  • Collect fractions corresponding to the higher molecular weight species, which are enriched in cross-linked peptides.

  • Dry the collected fractions in a vacuum centrifuge.

b) Strong Cation Exchange (SCX):

  • Reconstitute the dried peptide digest in SCX loading buffer (e.g., 5 mM KH2PO4, 30% ACN, pH 3).

  • Load the sample onto an SCX micro-spin column.

  • Wash the column with loading buffer.

  • Elute the peptides with a step gradient of KCl in loading buffer (e.g., 100 mM and 500 mM KCl).

  • Desalt the eluted fractions using a C18 StageTip before LC-MS analysis.

LC-MS/MS Analysis
  • LC System: Use a nano-flow HPLC system coupled to the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is commonly used.

  • Mobile Phases:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Solvent B over 60-90 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Select precursor ions with charge states of +3 and higher for fragmentation.

    • Utilize HCD or a combination of HCD and ETD for fragmentation. For HCD, a normalized collision energy of 25-35% is a good starting point.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes involved in the analysis of peptides containing the 1,6-diaminohexane linker, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_lcms LC-MS/MS Analysis Protein_Complex Protein Complex Crosslinking Cross-linking with 1,6-Diaminohexane Linker Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Reduction, Alkylation & Tryptic Digestion Quenching->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of Cross-linked Peptides (SEC or SCX) Peptide_Mixture->Enrichment Enriched_Peptides Enriched Cross-linked Peptides Enrichment->Enriched_Peptides LC_Separation nanoLC Separation (Reversed-Phase) Enriched_Peptides->LC_Separation MS_Analysis Mass Spectrometry (DDA, HCD/ETD) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Database Search) MS_Analysis->Data_Analysis Identified_Crosslinks Identified Cross-linked Peptides Data_Analysis->Identified_Crosslinks Fragmentation_Comparison_Logic cluster_fragmentation Fragmentation Method cluster_outcome Expected Outcome Start Precursor Ion Selection (Charge >= +3) CID CID Start->CID HCD HCD Start->HCD ETD ETD Start->ETD CID_Outcome b- and y-ions (Potentially biased fragmentation) CID->CID_Outcome HCD_Outcome Rich b- and y-ion series (Improved sequence coverage) HCD->HCD_Outcome ETD_Outcome c- and z-ions (Complementary sequence information, less biased fragmentation) ETD->ETD_Outcome

A Researcher's Guide to MALDI-TOF Characterization of Fmoc-1,6-diaminohexane Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. The introduction of modifications, such as the versatile Fmoc-1,6-diaminohexane linker, necessitates robust analytical techniques to verify the successful conjugation and purity of the final product. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical methods for the characterization of these modified peptides, supported by experimental protocols and data.

The Role of this compound in Peptide Modification

This compound serves as a bifunctional linker, often employed in peptide chemistry to introduce a primary amine for subsequent conjugation or to act as a spacer arm. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one end allows for its selective removal under basic conditions, a common strategy in solid-phase peptide synthesis (SPPS). This modification is crucial for applications such as the development of peptide-drug conjugates, targeted drug delivery systems, and functionalized biomaterials.

MALDI-TOF Mass Spectrometry: A Powerful Tool for Peptide Analysis

MALDI-TOF mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large and fragile biomolecules like peptides.[1][2] The process involves co-crystallizing the peptide sample with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation.[1][2] The ionized peptides are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.

A key advantage of MALDI-TOF is its high sensitivity, speed, and tolerance to some sample impurities.[3] It typically produces singly charged ions, which simplifies spectral interpretation.[4]

Experimental Workflow for MALDI-TOF Characterization

The following diagram illustrates a typical workflow for the characterization of an this compound modified peptide using MALDI-TOF mass spectrometry.

MALDI_TOF_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_maldi MALDI-TOF Analysis cluster_verification Verification SPPS Solid-Phase Peptide Synthesis Modification On-Resin Modification with This compound SPPS->Modification Cleavage Cleavage & Deprotection Modification->Cleavage Purification HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation (Co-crystallization with Matrix) Purification->Sample_Prep MALDI_Acquisition MALDI-TOF Data Acquisition Sample_Prep->MALDI_Acquisition Data_Analysis Data Analysis (Mass Determination) MALDI_Acquisition->Data_Analysis Mass_Verification Compare Observed Mass with Theoretical Mass Data_Analysis->Mass_Verification

A streamlined workflow for the synthesis, modification, and MALDI-TOF analysis of peptides.

Detailed Experimental Protocol: MALDI-TOF Analysis of a Model this compound Modified Peptide

This protocol outlines the steps for analyzing a model peptide, "Peptide-A," and its this compound modified counterpart.

1. Materials:

  • Peptides: Lyophilized pure Peptide-A and this compound-Peptide-A.

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA). A saturated solution is prepared in 50:50 (v/v) acetonitrile/0.1% trifluoroacetic acid (TFA) in water.

  • Solvents: Acetonitrile (ACN), 0.1% TFA in deionized water.

  • Calibration Standard: A mixture of peptides with known molecular weights.

2. Sample Preparation:

  • Dissolve the lyophilized peptides in 0.1% TFA to a final concentration of 1 mg/mL.

  • In a microcentrifuge tube, mix 1 µL of the peptide solution with 9 µL of the CHCA matrix solution.

  • Vortex the mixture gently.

  • Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature, forming a crystalline matrix.

  • Spot the calibration standard on adjacent positions on the target plate using the same method.

3. MALDI-TOF Mass Spectrometry:

  • Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker UltrafleXtreme).

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: 500-5000 m/z.

  • Calibration: Calibrate the instrument using the external calibration standard.

  • Data Acquisition: Acquire mass spectra from the sample spots. The laser power should be optimized to obtain good signal-to-noise ratio with minimal fragmentation.

4. Data Analysis:

  • Process the raw data using the instrument's software.

  • Determine the monoisotopic mass of the singly protonated molecular ion [M+H]⁺.

  • Compare the observed mass with the calculated theoretical mass of the unmodified and modified peptides.

Data Presentation: Expected Results for a Model Peptide

Let's consider a hypothetical 10-amino acid peptide, "Peptide-A" (Sequence: GAGAGAGAGA), and its modification with this compound.

  • Molecular Weight of Peptide-A (C₃₀H₅₂N₁₀O₁₁): 716.8 g/mol

  • Molecular Weight of this compound (C₂₁H₂₆N₂O₂): 338.4 g/mol

  • Mass of this compound modification (after amide bond formation, loss of H₂O): 321.4 Da

AnalyteTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Error (ppm)
Peptide-A716.8717.4< 50
This compound-Peptide-A1038.21039.0< 50

Comparison with Alternative Techniques

While MALDI-TOF is a powerful tool, other techniques can provide complementary information for the characterization of modified peptides.

FeatureMALDI-TOFElectrospray Ionization (ESI-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Edman Degradation
Principle Laser desorption/ionization from a solid matrix.Ionization from a liquid phase by applying a high voltage.Separation by chromatography followed by mass analysis.Sequential chemical cleavage of N-terminal amino acids.
Ionization Soft, primarily produces singly charged ions.Soft, produces multiply charged ions.ESI is commonly used.Not a mass spectrometry technique.
Sample Throughput HighModerateLow to ModerateLow
Tolerance to Impurities Relatively highLowLowModerate
Quantitative Accuracy Semi-quantitativeGoodExcellentNot for quantification of the intact peptide.
Structural Information Primarily molecular weight.Molecular weight and fragmentation data (MS/MS).Retention time, molecular weight, and fragmentation data (MS/MS).N-terminal sequence.
Key Advantage Speed and ease of use for molecular weight determination.Well-suited for complex mixtures and obtaining fragmentation data.Provides separation of impurities and isomers before mass analysis.Provides direct sequence information.
Limitation Limited fragmentation information in standard mode.Complex spectra due to multiple charge states.Longer analysis time.Cannot characterize C-terminal modifications or blocked N-termini.

Logical Relationships in Analytical Strategy

The choice of analytical technique often depends on the specific research question. The following diagram illustrates a decision-making process for characterizing modified peptides.

Analytical_Strategy Start Characterization of This compound Modified Peptide Question1 Need rapid confirmation of successful modification? Start->Question1 MALDI_TOF Use MALDI-TOF for fast molecular weight determination Question1->MALDI_TOF Yes Question2 Are there impurities or isomers to separate? Question1->Question2 No MALDI_TOF->Question2 LC_MS Use LC-MS for separation and identification Question2->LC_MS Yes Question3 Need to confirm the sequence and modification site? Question2->Question3 No LC_MS->Question3 MS_MS Perform Tandem MS (MS/MS) (via LC-MS or MALDI-TOF/TOF) Question3->MS_MS Yes Edman Consider Edman Degradation for N-terminal sequencing Question3->Edman If N-terminus is free End Comprehensive Characterization MS_MS->End Edman->End

A decision tree for selecting the appropriate analytical technique for peptide characterization.

Conclusion

MALDI-TOF mass spectrometry stands out as a rapid and reliable method for the initial characterization of this compound modified peptides, primarily for confirming the expected molecular weight. Its simplicity and high throughput make it an invaluable tool in a research and drug development setting. For more in-depth analysis, including the separation of impurities, identification of modification sites, and sequencing, coupling MALDI-TOF with other techniques like liquid chromatography and tandem mass spectrometry provides a comprehensive analytical solution. The choice of methodology should be guided by the specific analytical needs, from routine quality control to detailed structural elucidation.

References

A Head-to-Head Comparison of Flexible Linkers in Peptide Synthesis: Fmoc-1,6-diaminohexane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, linkers are the essential bridges that connect functional moieties, influencing the stability, solubility, and biological activity of the final conjugate. The choice of a flexible linker is a critical design parameter, with options ranging from hydrophobic alkyl chains to hydrophilic polyethylene (B3416737) glycol (PEG) structures. This guide provides an objective comparison of Fmoc-1,6-diaminohexane, a classic hydrophobic flexible linker, with other commonly used alternatives, supported by experimental context and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to Flexible Linkers

Flexible linkers are molecular spacers used in solid-phase peptide synthesis (SPPS) to connect a peptide chain to another molecule, which could be another peptide, a small molecule drug, a fluorescent tag, or a solid support.[1] Unlike rigid linkers that maintain a fixed distance and orientation, flexible linkers provide conformational freedom. This flexibility can be crucial for allowing different domains of a molecule to interact, improving substrate access to an enzymatic site, or enhancing the solubility of a hydrophobic peptide.[2] The physicochemical properties of the linker, particularly its hydrophobicity and length, can dramatically impact the performance of the final conjugate.

Profiling the Contestants: A Look at Key Flexible Linkers

This compound: The Hydrophobic Workhorse

This compound is a diaminohexane molecule where one of the amino groups is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This compound serves as a versatile hydrophobic spacer in peptide synthesis.[5]

  • Structure and Properties: It consists of a six-carbon alkyl chain, rendering it flexible and distinctly hydrophobic. This hydrophobicity can promote interactions with non-polar surfaces and may influence the folding of the attached peptide.[6][7]

  • Applications: It is widely used to introduce an aminohexyl spacer, which can then be functionalized, or to simply distance a payload from the main peptide chain to avoid steric hindrance.[5]

Alternative Flexible Linkers

1. Fmoc-PEG (Polyethylene Glycol) Linkers: The Hydrophilic Counterpart PEG linkers are composed of repeating ethylene (B1197577) glycol units and are the most common type of hydrophilic linker used in bioconjugation.[1][2] They are available in various discrete lengths, often protected with an Fmoc group for seamless integration into SPPS workflows.[8][9]

  • Structure and Properties: The repeating ether units make PEG linkers highly hydrophilic, flexible, and generally biocompatible.[2] This hydrophilicity can significantly enhance the aqueous solubility of hydrophobic peptides and reduce aggregation.[10]

  • Applications: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins, protecting them from proteolytic degradation and reducing immunogenicity.[10]

2. Peptide-Based Linkers (e.g., Glycine-Serine Repeats): The Biomimetic Option These linkers are composed of short sequences of amino acids known for their flexibility, most commonly glycine (B1666218) (Gly) and serine (Ser). Sequences like (Gly-Gly-Gly-Gly-Ser)n, often abbreviated as (G4S)n, are standard choices.

  • Structure and Properties: Glycine's lack of a side chain provides maximum conformational freedom, while serine's polar hydroxyl group improves hydrophilicity and can form hydrogen bonds with water, enhancing solubility.[11]

  • Applications: These linkers are used extensively in fusion proteins to ensure that the fused domains fold and function independently. Their peptide nature ensures high biocompatibility and biodegradability.

Quantitative Data Presentation: A Comparative Overview

The selection of a linker directly influences the physicochemical properties of the resulting peptide conjugate. The following tables summarize the key characteristics and performance aspects of this compound and its common alternatives.

Table 1: Physicochemical Properties of Common Flexible Linkers

Linker TypeRepresentative StructurePrimary CharacteristicFlexibility
This compound Fmoc-NH-(CH₂)₆-NH₂HydrophobicHigh
Fmoc-PEG Linker Fmoc-NH-(CH₂CH₂O)n-X*HydrophilicHigh
Glycine-Serine Linker Fmoc-(Gly-Ser)n-OHHydrophilic/AmphiphilicHigh

Note: 'X' represents a terminal functional group, such as a carboxylic acid.

Table 2: Impact of Flexible Linkers on Peptide Synthesis and Final Properties

Linker TypeEffect on Peptide SolubilityAggregation PotentialKey Applications & Considerations
This compound May decrease solubility of the final conjugateCan increase aggregation, especially for hydrophobic peptides[11][12]Spacing of hydrophobic moieties; may enhance membrane interaction.
Fmoc-PEG Linker Significantly increases aqueous solubility[10]Reduces aggregation[10]Improving drug bioavailability and stability; reducing immunogenicity.[2]
Glycine-Serine Linker Generally improves or maintains solubilityLowFusion proteins; applications requiring high biocompatibility.

Mandatory Visualizations

G cluster_peptide Peptide Chain cluster_linker Flexible Linker cluster_moiety Functional Moiety P1 Amino Acid 1 P2 ... P1->P2 P3 Amino Acid N P2->P3 L e.g., -(CH₂)₆- or -(CH₂CH₂O)n- P3->L Covalent Bond M Drug / Dye / Second Peptide L->M Covalent Bond

Caption: General structure of a peptide conjugate featuring a flexible linker.

SPPS_Workflow Resin 1. Start with Amino-Functionalized Solid Support Resin Swell 2. Swell Resin in DMF Resin->Swell CoupleLinker 3. Couple Fmoc-Protected Linker (e.g., this compound) using coupling reagents Swell->CoupleLinker Wash1 4. Wash to Remove Excess Reagents CoupleLinker->Wash1 FmocDeportect1 5. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Wash1->FmocDeportect1 Wash2 6. Wash FmocDeportect1->Wash2 CoupleAA 7. Couple First Fmoc-Amino Acid Wash2->CoupleAA Repeat 8. Repeat Steps 4-7 for Peptide Elongation CoupleAA->Repeat Cleave 9. Cleave Peptide from Resin (e.g., TFA Cocktail) Repeat->Cleave Analyze 10. Purify (HPLC) and Analyze (Mass Spec) Cleave->Analyze

Caption: Experimental workflow for incorporating a flexible linker in SPPS.

Linker_Choice Start What is the primary goal for the final conjugate? Solubility Increase Aqueous Solubility & Bioavailability Start->Solubility Solubility is low Hydrophobic Introduce a Hydrophobic Spacer or Enhance Membrane Interaction Start->Hydrophobic Hydrophobicity needed PEG Choose a Hydrophilic Fmoc-PEG Linker Solubility->PEG Alkyl Choose a Hydrophobic Fmoc-Alkyl Linker (e.g., this compound) Hydrophobic->Alkyl OutcomePEG Result: - Improved Solubility - Reduced Aggregation - Longer Half-life PEG->OutcomePEG OutcomeAlkyl Result: - Spacing Achieved - May Decrease Solubility - Potential for Aggregation Alkyl->OutcomeAlkyl

Caption: Logic diagram for selecting a flexible linker based on desired properties.

Experimental Protocols

The following are generalized protocols for the incorporation of a flexible linker during standard Fmoc-SPPS.

Protocol 1: Linker Coupling to Amino-Functionalized Resin

This protocol describes the manual coupling of an Fmoc-protected linker to a resin such as Rink Amide for subsequent peptide synthesis.

  • Resin Preparation: Swell 100 mg of the amino-functionalized resin (e.g., Rink Amide MBHA, loading ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[13]

  • Linker Activation: In a separate vial, dissolve the Fmoc-linker (e.g., this compound, 3 equivalents to resin loading), a coupling agent like HATU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA, 6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After coupling, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove all unreacted reagents.[14]

  • Fmoc Deprotection: To prepare for the coupling of the first amino acid, remove the Fmoc group from the newly attached linker by treating the resin with 20% (v/v) piperidine in DMF for 20 minutes.[13][15]

  • Final Wash: Wash the resin as in step 4. The resin is now ready for the coupling of the first Fmoc-protected amino acid of the peptide sequence.

Protocol 2: Peptide Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[14]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[16]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and cleaved protecting groups.[14]

  • Drying: Dry the final peptide pellet under vacuum.

Protocol 3: Crude Peptide Analysis
  • High-Performance Liquid Chromatography (HPLC): Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze by reverse-phase HPLC to assess purity. The presence of a major peak indicates the desired product.

  • Mass Spectrometry (MS): Analyze the crude peptide using MALDI-TOF or ESI-MS to confirm that the molecular weight of the major product matches the calculated mass of the desired peptide-linker conjugate.[17][18]

Conclusion

The choice between this compound and other flexible linkers is a strategic decision dictated by the intended application of the final peptide.

  • This compound is an excellent choice when a simple, flexible, and hydrophobic spacer is required. Its aliphatic nature makes it chemically robust, but researchers must consider its potential to decrease the overall solubility of the conjugate and increase the risk of aggregation.

  • Fmoc-PEG linkers are the superior option when the primary goal is to enhance aqueous solubility, improve pharmacokinetic properties, and minimize aggregation.[10] Their hydrophilicity makes them invaluable for developing peptide-based therapeutics.

  • Glycine-Serine linkers offer a biocompatible and flexible solution, particularly well-suited for constructing fusion proteins where maintaining the independent function of different domains is paramount.

By carefully weighing the properties of these linkers against the desired outcomes, researchers can rationally design and synthesize peptide conjugates with optimized performance for a wide range of scientific and therapeutic applications.

References

Spatially Speaking: A Comparative Guide to Fmoc-1,6-diaminohexane and Fmoc-1,4-diaminobutane in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide design and drug development, the choice of a chemical linker can be as crucial as the peptide sequence itself. Among the myriad of options, diaminoalkanes protected with the fluorenylmethyloxycarbonyl (Fmoc) group are versatile tools for introducing spacing and flexibility. This guide provides a comparative analysis of two such linkers, Fmoc-1,6-diaminohexane and Fmoc-1,4-diaminobutane, and their effects on peptide activity, drawing upon experimental evidence and established principles of peptide chemistry.

Key Differences and Their Implications for Peptide Activity

FeatureThis compound (C6 Linker)Fmoc-1,4-diaminobutane (C4 Linker)
Chain Length & Flexibility Longer, more flexible six-carbon chain.Shorter, less flexible four-carbon chain.
Conformational Freedom Imparts greater conformational freedom to the attached peptide, allowing it to adopt a wider range of spatial orientations.Restricts the conformational possibilities of the peptide to a greater extent.
Receptor Binding The increased flexibility can be advantageous for peptides that need to adopt a specific, and perhaps extended, conformation to bind effectively to a receptor. It can also allow for spanning a greater distance between binding pockets on a target protein.The more constrained nature can be beneficial if a rigid conformation is required for optimal receptor interaction, potentially leading to higher binding affinity through reduced entropic penalty upon binding.
Hydrophobicity More hydrophobic due to the longer alkyl chain.Less hydrophobic compared to the C6 linker.
Solubility May slightly decrease the aqueous solubility of the resulting peptide conjugate.May have a less pronounced effect on the overall solubility of the peptide.

Experimental Evidence: The Impact of Linker Length on Peptide Biosensor Sensitivity

A pertinent study investigated the influence of different linkers on the sensitivity of a peptide-based piezoelectric biosensor for detecting aldehydes in the gas phase. While this study did not use Fmoc-1,4-diaminobutane, it did incorporate 6-aminohexanoic acid, the carboxylic acid analog of 1,6-diaminohexane, providing valuable insight into the effect of a C6 hydrocarbon linker.

The study aimed to enhance the binding affinity of the peptide OBPP4 to various aldehydes by incorporating different linkers at its C-terminus. The results demonstrated that the incorporation of linkers, including 6-aminohexanoic acid, improved the sensitivity and binding of aldehydes compared to the original peptide.

Quantitative Data Summary
LinkerTarget AnalyteSensitivity (Hz/ppm)
Original Peptide (No Linker) PentanalNot Reported
OctanalNot Reported
NonanalNot Reported
6-Aminohexanoic Acid (C6) Pentanal~0.25
Octanal~0.35
Nonanal~0.40
GSGSGS (for comparison) Pentanal0.3312
Octanal0.4281
Nonanal0.4676

Data extrapolated and estimated from graphical representations in the source study. The GSGSGS linker is included to provide context on the performance of a different type of flexible linker.

The data suggests that the addition of the 6-aminohexanoic acid linker enhanced the sensor's sensitivity to all tested aldehydes. This improvement is likely due to the linker's ability to project the peptide away from the sensor surface, increasing its accessibility to the target molecules and allowing it to adopt a more favorable conformation for binding.

Experimental Protocols

Peptide Synthesis with Linker Incorporation:

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) incorporating a diaminoalkane linker, based on standard methodologies.

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid/Linker Coupling:

    • To couple the first amino acid, the Fmoc-protected amino acid (3 equivalents) is activated with a coupling agent such as HCTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. This solution is then added to the deprotected resin and allowed to react for 2 hours.

    • To incorporate the linker, this compound or Fmoc-1,4-diaminobutane (3 equivalents) is coupled to the growing peptide chain using the same activation and coupling procedure.

  • Washing: After each coupling and deprotection step, the resin is washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Biosensor Preparation and Measurement (Based on the case study):

  • Sensor Preparation: A quartz crystal microbalance (QCM) gold sensor is cleaned and the synthesized peptide with the linker is immobilized on the surface, typically through a C-terminal cysteine residue.

  • Analyte Exposure: The peptide-functionalized sensor is exposed to a controlled flow of the gas-phase analytes (e.g., pentanal, octanal, nonanal) at various concentrations.

  • Signal Detection: The binding of the analyte to the peptide is detected as a change in the resonance frequency of the QCM sensor.

  • Data Analysis: The sensitivity of the sensor is calculated as the change in frequency per unit concentration of the analyte (Hz/ppm).

Visualizing the Workflow

Below are diagrams illustrating the general workflow of peptide synthesis and a conceptual representation of how linker length can affect peptide-receptor interactions.

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid / Linker Coupling Fmoc_Deprotection->Coupling Add activated Fmoc-amino acid or Fmoc-linker Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Wash->Cleavage After final coupling Purification Purification Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Linker_Effect_on_Binding cluster_c4 Shorter C4 Linker cluster_c6 Longer C6 Linker Peptide_C4 Peptide Receptor_C4 Receptor Peptide_C4->Receptor_C4 Constrained Interaction Peptide_C6 Peptide Receptor_C6 Receptor Peptide_C6->Receptor_C6 Flexible Interaction

Caption: Conceptual diagram of linker length's effect on peptide-receptor interaction.

Conclusion

The choice between this compound and Fmoc-1,4-diaminobutane as a linker in peptide synthesis is a strategic one that should be guided by the specific requirements of the peptide and its biological target. The longer, more flexible C6 linker may be advantageous when greater conformational freedom is needed for a peptide to achieve its bioactive conformation or to span a significant distance. Conversely, the shorter, more rigid C4 linker could be beneficial for pre-organizing a peptide into a specific conformation required for high-affinity binding, thereby minimizing the entropic penalty of the interaction.

Ultimately, the optimal linker length for a given application must be determined empirically. The insights provided in this guide, however, offer a rational basis for researchers, scientists, and drug development professionals to make an informed initial selection and to understand the potential impact of their choice on the final biological activity of their synthetic peptides.

A Comparative Study of Fmoc-1,6-diaminohexane and Fmoc-1,8-diaminooctane as Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and peptide-drug conjugates. The linker's chemical nature, length, and flexibility can significantly influence the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of two commonly used aliphatic diamine linkers, Fmoc-1,6-diaminohexane and Fmoc-1,8-diaminooctane, supported by physicochemical data and detailed experimental protocols for their evaluation.

The primary difference between these two linkers lies in the length of their alkyl chains, with Fmoc-1,8-diaminooctane possessing two additional methylene (B1212753) units compared to its shorter counterpart. This seemingly minor structural variation can have a cascading effect on the properties of the resulting conjugate. This guide will delve into a comparative analysis of their key physicochemical properties and provide standardized protocols to assess their performance in a laboratory setting.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the key physicochemical properties of this compound and Fmoc-1,8-diaminooctane are summarized below.

PropertyThis compoundFmoc-1,8-diaminooctaneImpact of Longer Alkyl Chain
Molecular Formula C₂₁H₂₆N₂O₂[1][2]C₂₃H₃₀N₂O₂Increased carbon and hydrogen content
Molecular Weight 338.44 g/mol (free base)366.50 g/mol (free base)Increased molecular mass
Appearance White to off-white crystalline powder[1]White to off-white crystalline solidSimilar physical state
Melting Point (°C) ~160 (as HCl salt)[1]Not readily available (expected to be slightly higher than the hexane (B92381) derivative)Increased intermolecular forces may lead to a higher melting point
Calculated logP (XLogP3) 4.85.8 (Estimated)Increased hydrophobicity/lipophilicity
Solubility Soluble in DMSO[3]Expected to be soluble in DMSO and other organic solventsLonger alkyl chain generally decreases aqueous solubility

Note: Some properties for Fmoc-1,8-diaminooctane are estimated based on the known properties of 1,8-diaminooctane (B148097) and the addition of the Fmoc group.

The Influence of Alkyl Chain Length

The two-carbon difference in the alkyl chain between this compound and Fmoc-1,8-diaminooctane is the primary driver of their differing physicochemical properties. The longer octyl chain in Fmoc-1,8-diaminooctane increases its overall hydrophobicity, as indicated by the higher estimated logP value. This enhanced lipophilicity can have several implications in drug development:

  • Increased Hydrophobicity: A more hydrophobic linker may lead to aggregation of the final conjugate, particularly with hydrophobic drug payloads.[4][5]

  • Pharmacokinetics: The overall hydrophobicity of a drug conjugate can influence its distribution, metabolism, and excretion (DME) profile.[6]

  • Stability: While the chemical stability of the amide bond formed with the linker is generally high, the overall stability of the conjugate in circulation can be influenced by the linker's properties.[6][7][8]

Experimental Protocols

To empirically evaluate the performance of these two linkers, the following experimental protocols are recommended.

Synthesis of Fmoc-1,8-diaminooctane

While this compound is commercially available, the synthesis of Fmoc-1,8-diaminooctane may be necessary. A general procedure involves the mono-protection of 1,8-diaminooctane.

Materials:

  • 1,8-diaminooctane[9]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • DCM (Dichloromethane)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve a large excess of 1,8-diaminooctane in DCM.

  • Slowly add a solution of Fmoc-OSu (1 equivalent) in DCM to the diamine solution under stirring at room temperature.

  • Add a base such as TEA or DIPEA to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the mono-Fmoc protected product by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Comparative Analysis of Hydrophobicity using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to experimentally compare the hydrophobicity of the two linkers, both as standalone molecules and after conjugation to a model peptide or drug.

Materials:

  • This compound and Fmoc-1,8-diaminooctane

  • Model peptide or drug molecule

  • RP-HPLC system with a C18 column[10]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[11]

Procedure:

  • Prepare solutions of this compound and Fmoc-1,8-diaminooctane at the same concentration.

  • If applicable, synthesize the conjugates of a model peptide or drug with each linker.

  • Inject the samples onto the C18 column.

  • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 265 nm for the Fmoc group).

  • The compound with the longer retention time is more hydrophobic.

Assessment of Conjugate Aggregation

Dynamic Light Scattering (DLS) is a useful technique to assess the propensity of the final bioconjugates to aggregate.[12]

Materials:

  • Peptide- or drug-conjugates of both linkers

  • Appropriate buffer (e.g., PBS)

  • DLS instrument

Procedure:

  • Prepare solutions of the conjugates at various concentrations in the chosen buffer.

  • Measure the particle size distribution of each solution using the DLS instrument.

  • An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.[12]

Mandatory Visualization

The following diagrams illustrate the general workflow for synthesizing a peptide-drug conjugate using either this compound or Fmoc-1,8-diaminooctane as a linker, and a subsequent comparative analysis.

experimental_workflow cluster_synthesis Peptide-Linker-Drug Conjugate Synthesis cluster_analysis Comparative Analysis start Start: Solid Support Resin peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) start->peptide_synthesis linker_attachment Linker Attachment (this compound or Fmoc-1,8-diaminooctane) peptide_synthesis->linker_attachment drug_conjugation Drug Conjugation linker_attachment->drug_conjugation cleavage Cleavage from Resin drug_conjugation->cleavage purification Purification by HPLC cleavage->purification rp_hplc Hydrophobicity Analysis (RP-HPLC) purification->rp_hplc Compare Retention Times dls Aggregation Analysis (DLS) purification->dls Compare Particle Size stability_assay Stability Assay (e.g., in plasma) purification->stability_assay Compare Degradation Rates biological_assay In Vitro/In Vivo Biological Activity purification->biological_assay Compare Efficacy end Comparative Evaluation rp_hplc->end dls->end stability_assay->end biological_assay->end

Caption: Workflow for synthesis and comparative analysis of peptide-drug conjugates.

Conclusion

The choice between this compound and Fmoc-1,8-diaminooctane as a linker in bioconjugation and drug development is a nuanced decision that should be guided by the specific requirements of the application. The longer alkyl chain of Fmoc-1,8-diaminooctane imparts greater hydrophobicity, which can influence the solubility, aggregation, and pharmacokinetic properties of the final conjugate. For applications where increased hydrophobicity is undesirable, this compound may be the preferred choice. Conversely, the longer chain of the octane-based linker might be advantageous in scenarios where a greater separation between the conjugated molecules is required. Ultimately, empirical testing using the protocols outlined in this guide is essential to determine the optimal linker for a given bioconjugate, ensuring the desired balance of stability, solubility, and biological activity.

References

Impact of Diamine Linker Length on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational stability of peptides is a critical factor in their biological activity and therapeutic potential. Short peptides often lack a stable secondary structure in solution, which can limit their efficacy. A common strategy to address this is to introduce a covalent cross-link, or "staple," between amino acid side chains to rigidify the peptide backbone and promote a desired conformation, such as an α-helix or a β-turn. The length and flexibility of the linker used for this cyclization play a pivotal role in determining the resulting secondary structure. This guide provides a comparative analysis of how diamine linker length influences peptide conformation, supported by experimental data and detailed methodologies.

The Role of Linker Length in Secondary Structure Stabilization

Covalent linking of amino acid side chains can pre-organize a peptide into a specific secondary structure. The length of the linker is a key determinant of the type and stability of the resulting conformation.

  • α-Helix Stabilization: For α-helical peptides, linkers are typically introduced between residues at positions i and i+4 or i and i+7. An optimally sized linker will mimic the natural helical turn, thereby stabilizing the α-helical fold. A linker that is too short may induce strain and prevent proper helix formation, while a linker that is too long may not provide sufficient conformational constraint, leading to a less stable helix or a mixture of conformations.

  • β-Turn Formation: In smaller peptides, such as tetrapeptides, side-chain to side-chain cyclization can induce the formation of β-turns. The size of the resulting macrocycle, which is dictated by the linker length, is crucial in determining the type of β-turn that is formed.

The following diagram illustrates the general workflow for synthesizing and analyzing diamine-linked peptides to study the impact of linker length on their secondary structure.

experimental_workflow Experimental Workflow for Diamine-Linked Peptide Analysis cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide cyclization On-Resin Cyclization with Diamine Linkers sp_synthesis->cyclization linker_synthesis Synthesis of Diamine Linkers of Varying Lengths linker_synthesis->cyclization cleavage Cleavage and Purification cyclization->cleavage cd_spectroscopy Circular Dichroism (CD) Spectroscopy cleavage->cd_spectroscopy Characterize Secondary Structure nmr_spectroscopy NMR Spectroscopy cleavage->nmr_spectroscopy Determine 3D Structure data_analysis Data Analysis and Structure Calculation cd_spectroscopy->data_analysis nmr_spectroscopy->data_analysis conclusion conclusion data_analysis->conclusion Conclusion on Linker Impact

Caption: A flowchart of the synthesis and analysis process for peptides with varying diamine linker lengths.

Quantitative Data on Linker Impact on Helicity

PeptideLinker ModificationSolvent[θ]₂₂₂ (deg cm² dmol⁻¹)% Helicity
4 (unconstrained) NonePBS-758532
4a HBS Linker 1PBS-926540
4b HBS Linker 2PBS-1068245
4c HBS Linker 3PBS-1120047
4d HBS Linker 4PBS-1454362

Data adapted from a study on hydrogen-bond surrogate stabilized helices, which serves as an illustrative example of how linker composition and structure can modulate helicity.[1]

The data clearly demonstrates that modifying the linker can significantly increase the α-helical content of the peptide in an aqueous buffer (PBS). As the linker is altered (from 4a to 4d), there is a progressive increase in the negative mean residue ellipticity at 222 nm, which corresponds to a higher percentage of helicity.

The logical relationship between the properties of the diamine linker and the resulting peptide secondary structure is depicted in the diagram below.

logical_relationship Impact of Diamine Linker Properties on Peptide Conformation cluster_linker Diamine Linker Properties cluster_peptide Peptide Properties linker_length Linker Length (e.g., C2, C3, C4...) peptide_conformation Peptide Secondary Structure (α-helix, β-turn, random coil) linker_length->peptide_conformation Determines macrocycle size linker_flexibility Linker Flexibility conformational_stability Conformational Stability linker_flexibility->conformational_stability Influences entropic penalty of folding peptide_conformation->conformational_stability Is stabilized by optimal linker

Caption: The relationship between diamine linker characteristics and the resulting peptide secondary structure.

Experimental Protocols

This protocol provides a general procedure for the synthesis of diamine-crosslinked peptides using Fmoc/tBu chemistry.

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Linear Peptide Assembly: Synthesize the linear peptide sequence on the solid support using standard Fmoc-SPPS protocols.[2][3] This involves iterative cycles of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

    • Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) and couple it to the deprotected N-terminus on the resin.

  • Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will be cross-linked (e.g., Asp or Glu residues using a protecting group orthogonal to the other side-chain protecting groups).

  • Diamine Linker Coupling:

    • Dissolve the diamine linker of the desired length in DMF.

    • Activate the deprotected side-chain carboxyl groups on the resin-bound peptide using a coupling reagent.

    • Add the diamine solution to the resin and allow the reaction to proceed to form the cyclic peptide.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[4]

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration, as this is crucial for calculating molar ellipticity.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm

      • Scan speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Data pitch: 0.5 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the spectrum for characteristic features: α-helices show negative bands around 208 nm and 222 nm, while β-sheets have a negative band around 218 nm.

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.

  • Sample Preparation:

    • Dissolve the peptide sample in a deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated TFE/water mixtures) to a concentration of 1-5 mM.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra. Common experiments for peptide structure determination include:

      • ¹H 1D: To check sample purity and folding.

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Processing and Analysis:

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

    • Resonance Assignment: Assign all the proton and carbon signals to specific atoms in the peptide sequence.

    • Structural Restraint Generation:

      • Derive distance restraints from the intensities of NOESY/ROESY cross-peaks.

      • Derive dihedral angle restraints from coupling constants (e.g., ³J(HN, Hα)).

    • Structure Calculation: Use the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Structure Validation: Evaluate the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.

References

A Head-to-Head Comparison of Fmoc-Diaminoalkane Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in solid-phase peptide synthesis (SPPS). The linker not only anchors the nascent peptide chain to the solid support but also influences the purity, yield, and ultimate success of the synthesis. This guide provides an objective comparison of different Fmoc-diaminoalkane linkers, offering insights into how the alkane chain length can impact the synthetic outcome. While direct quantitative comparative studies on the performance of various Fmoc-diaminoalkane linkers are not extensively available in peer-reviewed literature, this guide leverages fundamental principles of peptide chemistry to provide a qualitative and theoretical comparison to inform your selection process.

Fmoc-diaminoalkane linkers are bifunctional reagents that are crucial for introducing a terminal primary amine on a solid support. This functionality is essential for various applications, including the synthesis of cyclic peptides, branched peptides, and the attachment of reporter molecules or other functionalities. The general structure consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the amino groups of a diaminoalkane, leaving the other amino group free for attachment to a resin, typically through an amide bond formation with a carboxylic acid-functionalized resin.

Structural Overview of Fmoc-Diaminoalkane Linkers

The fundamental structure of these linkers involves a diaminoalkane chain of varying length, where one amine is protected by the base-labile Fmoc group. This allows for the selective deprotection and subsequent elongation of the peptide chain.

cluster_resin Solid Support (Resin) cluster_linker Fmoc-Diaminoalkane Linker Resin Resin NH2_Linker NH₂ Resin->NH2_Linker C(O)-NH Bond Fmoc Fmoc NH1 NH NH1->Fmoc CH2n (CH₂)n CH2n->NH1 NH2_Linker->CH2n

Caption: General structure of an Fmoc-diaminoalkane linker attached to a solid support.

Head-to-Head Comparison of Fmoc-Diaminoalkane Linkers

The length of the alkane chain (the 'n' in (CH₂)n) is a critical parameter that can influence several aspects of the peptide synthesis. The following table provides a qualitative comparison of linkers with varying chain lengths.

FeatureFmoc-Diaminoethane (n=2)Fmoc-Diaminopropane (n=3)Fmoc-Diaminobutane (n=4)Fmoc-Diaminohexane (n=6)
Structure Fmoc-NH-(CH₂)₂-NH₂Fmoc-NH-(CH₂)₃-NH₂Fmoc-NH-(CH₂)₄-NH₂Fmoc-NH-(CH₂)₆-NH₂
Flexibility Relatively rigidModerately flexibleFlexibleHighly flexible
Hydrophobicity LowModerateModerate-HighHigh
Potential for Side Reactions Higher potential for intramolecular cyclization (diketopiperazine formation) at the dipeptide stage.Reduced risk of diketopiperazine formation compared to n=2.Lower risk of intramolecular side reactions.Minimal risk of intramolecular cyclization due to increased distance.
Impact on Peptide Aggregation May have a lesser effect on reducing aggregation due to its short length.Can help in disrupting secondary structures that lead to aggregation.The longer, more flexible chain can significantly disrupt peptide aggregation.The increased hydrophobicity might contribute to aggregation in some sequences, but the flexibility is generally beneficial.
Typical Applications Useful when a short, rigid spacer is required.A versatile and commonly used linker offering a balance of flexibility and manageable hydrophobicity.Ideal for syntheses where peptide aggregation is a known issue.Employed when a long, flexible spacer is needed to distance a modification from the peptide backbone.

Experimental Protocols

The following is a generalized protocol for the use of Fmoc-diaminoalkane linkers in SPPS. Specific conditions may need to be optimized based on the resin, the peptide sequence, and the specific linker used.

Coupling of Fmoc-Diaminoalkane Linker to Carboxylic Acid Resin (e.g., Merrifield or Wang Resin)
  • Resin Swelling: Swell the carboxylic acid resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 1-2 hours.

  • Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) in DMF.

  • Linker Coupling: Add the Fmoc-diaminoalkane linker (typically 1.5-2 equivalents relative to the resin loading) to the activated resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted carboxyl groups on the resin, a capping step can be performed using a mixture of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

Fmoc Deprotection and Peptide Chain Elongation
  • Fmoc Deprotection: Treat the resin-bound linker with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group, exposing the primary amine.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-adduct.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard coupling protocols (e.g., DIC/HOBt, HBTU/DIPEA, or HATU/DIPEA).

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin
  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. This will cleave the peptide from the linker and remove most common side-chain protecting groups.

  • Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. The precipitated peptide can then be collected by centrifugation and purified by chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for utilizing an Fmoc-diaminoalkane linker in solid-phase peptide synthesis.

cluster_workflow SPPS Workflow with Fmoc-Diaminoalkane Linker Start Start: Carboxylic Acid Resin Swell 1. Resin Swelling Start->Swell CoupleLinker 2. Couple Fmoc-Diaminoalkane Linker Swell->CoupleLinker FmocDeprotect1 3. Fmoc Deprotection CoupleLinker->FmocDeprotect1 CoupleAA 4. Couple Fmoc-Amino Acid FmocDeprotect1->CoupleAA Elongate Repeat Steps 3 & 4 for Peptide Elongation CoupleAA->Elongate FinalDeprotect 5. Final Fmoc Deprotection Elongate->FinalDeprotect n cycles Cleave 6. Cleavage from Resin FinalDeprotect->Cleave Purify 7. Peptide Purification Cleave->Purify End End: Purified Peptide Purify->End

Caption: A generalized workflow for solid-phase peptide synthesis using an Fmoc-diaminoalkane linker.

A Comparative Guide to the Purity Assessment of Crude Peptides: With and Without a Diaminohexane Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Crude Peptide Purity Featuring a Diaminohexane Spacer

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The purity of the initial crude product is a critical determinant of the efficiency of the overall manufacturing process, impacting subsequent purification steps and final yield. A common strategy to modulate the physicochemical properties of a peptide is the incorporation of a spacer, such as 1,6-diaminohexane. This guide provides a comparative analysis of the purity assessment of crude peptides, with a particular focus on the impact of incorporating a hydrophobic diaminohexane spacer. We will delve into the standard experimental protocols for purity determination and present comparative data to illustrate the potential differences in the crude product.

The Role of a Diaminohexane Spacer in Peptides

A 1,6-diaminohexane spacer, often incorporated as 6-aminohexanoic acid (Ahx) in solid-phase peptide synthesis (SPPS), is a flexible, hydrophobic linker.[1][2] Its inclusion in a peptide sequence can serve several purposes:

  • Mimicking natural structures: It can act as a structural element to mimic flexible regions of a protein.[2]

  • Improving bioavailability: By replacing parts of the peptide backbone, it can reduce susceptibility to enzymatic degradation.[2]

  • Modulating hydrophobicity: The aliphatic nature of the spacer increases the overall hydrophobicity of the peptide.

  • Facilitating conjugation: The terminal amino group can be used for the attachment of other molecules, such as labels or drugs.

However, the introduction of a highly hydrophobic moiety like a diaminohexane spacer can also present challenges during synthesis and purification, primarily due to an increased tendency for the peptide to aggregate.[1] This aggregation can lead to incomplete reactions and a more complex impurity profile in the crude product.

Comparative Purity Assessment: With vs. Without Diaminohexane Spacer

The purity of a crude peptide is influenced by the efficiency of each coupling and deprotection step during synthesis. The introduction of a diaminohexane spacer can impact these steps. The increased hydrophobicity may lead to stronger inter-chain interactions, causing aggregation on the solid support. This can hinder the access of reagents to the growing peptide chain, potentially resulting in a higher proportion of synthesis-related impurities.

Data Presentation

The following table presents a hypothetical yet representative comparison of the purity profile of a crude peptide synthesized with and without a diaminohexane spacer. This data is based on the general understanding that increased hydrophobicity can complicate peptide synthesis.

ParameterCrude Peptide without SpacerCrude Peptide with Diaminohexane Spacer
Purity by RP-HPLC (%) 8570
Major Impurities Truncated sequences, Deletion sequencesTruncated sequences, Deletion sequences, Aggregated forms of the peptide
Synthesis Yield (crude) HighModerate to High
Solubility in Aqueous Buffers Dependent on peptide sequenceGenerally lower

Note: This data is illustrative and the actual results can vary significantly depending on the specific peptide sequence, synthesis conditions, and the analytical methods used.

Experimental Protocols for Purity Assessment

A comprehensive assessment of crude peptide purity relies on a combination of analytical techniques. The three primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for determining the purity of a peptide by separating it from its impurities based on hydrophobicity.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[3]

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide and impurities. For a standard peptide, a gradient of 5% to 65% B over 30 minutes might be appropriate. For a more hydrophobic peptide containing a diaminohexane spacer, a steeper gradient or a higher starting percentage of Mobile Phase B may be necessary to ensure elution.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic amino acids).[3]

  • Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.[4]

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: The crude peptide sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS).

  • Data Analysis: The obtained mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the target peptide. The presence of other peaks can indicate impurities.

Amino Acid Analysis (AAA)

Amino acid analysis is used to determine the amino acid composition of the peptide and to quantify the peptide content.

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N HCl.

  • Derivatization: The free amino acids are derivatized to make them detectable.

  • Separation and Detection: The derivatized amino acids are separated by chromatography and detected.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. This allows for the confirmation of the amino acid ratio and the calculation of the net peptide content.

Visualizing the Process and Structures

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_results Results SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Purity & Impurity Profile MS Mass Spectrometry Crude_Peptide->MS Identity Confirmation AAA Amino Acid Analysis Crude_Peptide->AAA Composition & Quantification Purity_Data Purity Data (%) Impurity Identification RP_HPLC->Purity_Data MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation AA_Ratio Amino Acid Ratio Net Peptide Content AAA->AA_Ratio

Caption: Experimental workflow for the purity assessment of crude peptides.

G cluster_0 Peptide without Spacer cluster_1 Peptide with Diaminohexane Spacer P1_start N-terminus P1_aa1 Amino Acid 1 P1_start->P1_aa1 P1_aa2 ... P1_aa1->P1_aa2 P1_aaN Amino Acid N P1_aa2->P1_aaN P1_end C-terminus P1_aaN->P1_end P2_start N-terminus P2_aa1 Amino Acid 1 P2_start->P2_aa1 P2_aa2 ... P2_aa1->P2_aa2 Spacer Diaminohexane Spacer P2_aa2->Spacer P2_aaM Amino Acid M Spacer->P2_aaM P2_end C-terminus P2_aaM->P2_end

Caption: Structural comparison of a peptide with and without a diaminohexane spacer.

Conclusion

The purity assessment of crude synthetic peptides is a multifaceted process that requires a combination of robust analytical techniques. The inclusion of a diaminohexane spacer, while potentially beneficial for the final peptide's properties, can introduce challenges during synthesis due to its hydrophobic nature. This may result in a lower purity of the crude product and a more complex impurity profile. A thorough understanding of the potential impact of such modifications and the application of appropriate analytical methods are essential for the successful development of peptide-based therapeutics and research tools. By carefully optimizing synthesis and purification protocols, high-purity peptides containing diaminohexane spacers can be obtained for their intended applications.

References

Navigating the Complex Landscape of Peptide Fragmentation: A Comparative Guide to 1,6-Diaminohexane Bridge Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the structural intricacies of proteins, cross-linking mass spectrometry (XL-MS) stands as a powerful analytical technique. The choice of cross-linking agent is paramount to the success of these studies. This guide provides a comprehensive comparison of the mass spectrometry fragmentation analysis of peptides featuring a 1,6-diaminohexane bridge, often utilized with a zero-length cross-linker like EDC, against other common cross-linking strategies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their structural proteomics investigations.

A Tale of Two Linkers: Comparing Cross-Linking Strategies

The fragmentation behavior of a cross-linked peptide in a mass spectrometer is profoundly influenced by the nature of the chemical bridge. Here, we compare the use of a 1,6-diaminohexane bridge, a short and non-cleavable spacer, with other widely used cross-linkers.

A 1,6-diaminohexane bridge is typically introduced between acidic residues (aspartic acid, glutamic acid) and primary amines (lysine, protein N-terminus) using a carbodiimide (B86325) activator such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this "zero-length" cross-linking reaction, the EDC facilitates the amide bond formation but is not incorporated into the final cross-link. The 1,6-diaminohexane, therefore, acts as a short, flexible spacer.

In contrast, traditional homobifunctional cross-linkers like disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl)suberate (B1667958) (BS3) react with primary amines, creating a longer, non-cleavable bridge. More recently, MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), have gained popularity as they can be fragmented in the mass spectrometer, simplifying data analysis.

Feature1,6-Diaminohexane with EDCDSS / BS3DSSO
Target Residues Carboxyl groups (Asp, Glu) to Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Spacer Arm Length ~7.3 Å (from 1,6-diaminohexane)11.4 Å10.1 Å
Cleavability by MS Non-cleavableNon-cleavableMS-cleavable (CID)
Fragmentation Complexity HighHighLow
Data Analysis Computationally intensiveComputationally intensiveSimplified

The primary challenge with non-cleavable cross-linkers like 1,6-diaminohexane and DSS/BS3 lies in the complexity of the tandem mass spectra.[1] During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbones of both cross-linked peptides fragment, leading to a complex mixture of b- and y-ions from both peptide chains, as well as larger fragment ions containing portions of both peptides.[2] This makes spectral interpretation and confident identification of the cross-linked peptides computationally demanding.[3]

MS-cleavable cross-linkers like DSSO are designed to overcome this challenge.[4] The sulfoxide bond in DSSO is labile and preferentially cleaves under low-energy CID, generating two modified peptides.[5][6] These individual peptides can then be subjected to further fragmentation (MS³) to determine their sequences, greatly simplifying the identification process.[4][7]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful XL-MS studies. Below are representative protocols for protein cross-linking using 1,6-diaminohexane with EDC and the non-cleavable amine-reactive cross-linker DSS.

Protocol 1: Cross-Linking with EDC and 1,6-Diaminohexane

This protocol is adapted for the use of 1,6-diaminohexane as a spacer to cross-link carboxylic acid and amine groups.[8][9]

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 1,6-Diaminohexane

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Digestion enzyme (e.g., Trypsin)

  • Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Add 1,6-diaminohexane to the reaction mixture to a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically. Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Prepare the cross-linked protein for mass spectrometry analysis by in-solution or in-gel digestion with an appropriate protease. For example, for in-solution digestion, the sample can be denatured, reduced, alkylated, and then digested with trypsin overnight.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Protocol 2: Cross-Linking with Disuccinimidyl Suberate (DSS)

This protocol is for a common non-cleavable, amine-reactive cross-linker.[10]

Materials:

  • Protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Disuccinimidyl suberate (DSS) dissolved in anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Digestion enzyme (e.g., Trypsin)

  • Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add the DSS solution to the protein solution to a final concentration of 1-2 mM. The optimal concentration should be determined empirically by titration.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Prepare the cross-linked protein for mass spectrometry analysis by in-solution or in-gel digestion with an appropriate protease, as described in Protocol 1.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Data Presentation: A Comparative Overview

The choice of cross-linker and fragmentation method significantly impacts the data obtained from an XL-MS experiment. The following table summarizes the expected outcomes for different cross-linking strategies.

Parameter1,6-Diaminohexane with EDC (Non-cleavable)DSS / BS3 (Non-cleavable)DSSO (MS-cleavable)
Predominant Fragmentation Method HCDHCDCID (for cleavage), HCD/ETD (for sequencing)
Expected MS/MS Spectrum Complex, with fragment ions from both peptidesComplex, with fragment ions from both peptidesSimplified, with fragment ions from individual peptides in MS³
Number of Identified Cross-links Lower, due to complex spectraModerate, due to longer spacer armHigher, due to simplified data analysis
Sequence Coverage of Peptides Often lower for one of the peptidesOften lower for one of the peptidesGenerally higher for both peptides
Confidence in Identification Lower, requires sophisticated softwareLower, requires sophisticated softwareHigher, due to MS³ confirmation

Visualizing the Workflow and Fragmentation

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Complex Crosslinking Cross-linking Reaction (e.g., EDC + 1,6-diaminohexane) Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Peptide Enrichment (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (e.g., XlinkX, MeroX) LCMS->DataAnalysis Structure Structural Modeling DataAnalysis->Structure

A generalized workflow for a cross-linking mass spectrometry experiment.

fragmentation_comparison cluster_non_cleavable Non-Cleavable Cross-linker (e.g., 1,6-Diaminohexane) cluster_cleavable MS-Cleavable Cross-linker (e.g., DSSO) NC_Precursor Cross-linked Peptide (Precursor Ion) NC_CID CID / HCD NC_Precursor->NC_CID NC_Fragments Complex MS/MS Spectrum (b/y ions from both peptides) NC_CID->NC_Fragments C_Precursor Cross-linked Peptide (Precursor Ion) C_CID_low Low-energy CID (MS²) C_Precursor->C_CID_low C_Fragments_MS2 Cleaved Peptides + Linker Remnants C_CID_low->C_Fragments_MS2 C_HCD_ETD HCD / ETD (MS³) C_Fragments_MS2->C_HCD_ETD C_Fragments_MS3 Simplified MS/MS Spectra (b/y ions from individual peptides) C_HCD_ETD->C_Fragments_MS3

Conceptual comparison of fragmentation pathways for non-cleavable and MS-cleavable cross-linkers.

References

Safety Operating Guide

Proper Disposal of Fmoc-1,6-diaminohexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-1,6-diaminohexane as a hazardous chemical waste. Proper disposal requires engagement with a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of the parent compound, 1,6-diaminohexane, in the absence of a specific Safety Data Sheet (SDS) for the Fmoc-protected version. The addition of the Fmoc (Fluorenylmethyloxycarbonyl) group may alter the compound's properties, but the core hazards of the diaminohexane moiety should be considered present.

Key Safety and Hazard Information

This compound should be handled with the same precautions as its parent compound, 1,6-diaminohexane, which is classified as corrosive, harmful if swallowed or in contact with skin, and may cause respiratory irritation. It is also considered harmful to aquatic life.[1][2] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the parent compound, 1,6-diaminohexane, which should be used as a conservative reference for handling this compound.

PropertyValueReference Compound
Physical State Solid1,6-diaminohexane
Melting Point 39-42 °C1,6-diaminohexane
Boiling Point 204-205 °C1,6-diaminohexane
Flash Point 84 °C (closed cup)1,6-diaminohexane
Density 0.89 g/cm³ at 25 °C1,6-diaminohexane
pH 12.1 (1% aqueous solution)1,6-diaminohexane
UN Number 22801,6-diaminohexane, solid
Hazard Class 8 (Corrosive)1,6-diaminohexane, solid
Packing Group III1,6-diaminohexane, solid

Note: Data is for the parent compound 1,6-diaminohexane and should be used for guidance. The properties of this compound may vary.

Experimental Protocol: Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2] For solutions, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).

    • Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions. Do not mix with other waste.[4]

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with corrosive amines.

    • The label should clearly state "Hazardous Waste" and list the chemical name "this compound" and its associated hazards (Corrosive, Toxic).

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • Engage a Licensed Waste Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Disposal Workflow

Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Other Chemical Streams ppe->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect store Store in Designated Secondary Containment Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Ready for Disposal provide_info Provide Waste Profile Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup transport Licensed Transport to Treatment Facility schedule_pickup->transport dispose Final Disposal via Incineration or Other Approved Method transport->dispose end End: Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is for guidance purposes only and is based on the properties of the parent compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available. It is the user's responsibility to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.